molecular formula C14H18N2O2 B8013432 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B8013432
M. Wt: 246.30 g/mol
InChI Key: SINBWZWJXLUSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride (Molecular Formula: C14H19ClN2O2, Average Mass: 282.768 Da) is a high-purity chemical reagent for research and development. This 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is of significant interest in medicinal chemistry for constructing novel biologically active compounds . Research into related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has demonstrated their potential as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), representing a promising strategy for developing new analgesics . Such compounds aim to merge key pharmacophores from different target profiles to achieve a balanced biological activity, for instance, combining MOR agonism with sigma antagonism . Early-stage research compounds based on this scaffold have shown analgesic activity in models like the paw pressure test in mice, with the potential for an improved safety profile compared to classical opioids, particularly regarding side effects like constipation . Our product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this versatile spirocyclic building block to explore new chemical space in drug discovery programs targeting neurological disorders, pain, and other conditions.

Properties

IUPAC Name

4-phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-9-18-14(7-4-8-15-10-14)11-16(13)12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINBWZWJXLUSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C(=O)CO2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and pharmacological relevance of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one , a privileged spirocyclic scaffold central to the development of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly opioid and sigma receptors.

Executive Summary

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one represents a critical "privileged structure" in medicinal chemistry. It serves as the core scaffold for Spiroxatrine and related spiro-piperidine therapeutics. Its rigid spirocyclic architecture locks the pharmacophore into a conformation that maximizes binding affinity for Serotonin (5-HT1A) , Dopamine (D2) , and Sigma-1 (


)  receptors while improving metabolic stability compared to flexible analogs. This guide outlines the physicochemical profile, validated synthetic protocols, and structure-activity relationships (SAR) necessary for utilizing this scaffold in drug discovery.

Part 1: Physicochemical Profile[1][2]

The spiro[5.5]undecan-3-one core exhibits unique properties due to the orthogonality of the piperidine and oxazinone rings. The following data refers to the N-H core (unsubstituted at position 8) and its common N-Benzyl intermediate.

Table 1: Core Physicochemical Properties
PropertyValue (Core: N-H)Value (Intermediate: N-Benzyl)Relevance
CAS Number 1028-61-1 (Generic Core)151096-96-7 (Analogous)Identification
Formula


Stoichiometry
Mol.[1][2][3] Weight 246.31 g/mol 336.43 g/mol Fragment-based design
LogP (Calc) 1.2 - 1.53.1 - 3.4CNS Penetration (BBB)
pKa (Base) ~8.6 (Piperidine N)~8.2 (Piperidine N)Ionization at physiological pH
H-Bond Donors 1 (Amine NH)0Receptor Interaction
PSA ~40 Ų~32 ŲMembrane Permeability
Solubility Low (Water), High (DMSO, DCM)Low (Water), High (CHCl3)Formulation/Assay

Note: The "4-Phenyl" substituent refers to the nitrogen at position 4 of the spiro system (the oxazinone ring), while the "8-position" refers to the piperidine nitrogen.

Part 2: Synthetic Architecture & Protocols[3]

The synthesis of the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold requires constructing a morpholin-3-one ring spiro-fused to a piperidine. The most robust industrial route involves a Reformatsky-type approach or a Strecker-based cyclization starting from 1-benzyl-4-piperidone.

Synthetic Pathway Visualization

Synthesis cluster_alt Alternative Reformatsky Route SM 1-Benzyl-4-piperidone (Starting Material) Int1 Cyanohydrin / Amino-Nitrile SM->Int1 TMSCN / Aniline (Strecker) Reform Beta-Hydroxy Ester SM->Reform Br-CH2-COOEt / Zn Int2 Hydroxy-Acid Intermediate Int1->Int2 Acid Hydrolysis (HCl/H2SO4) Int3 Chloroacetylated Intermediate Int2->Int3 Chloroacetyl Chloride (Acylation) Final 4-Phenyl-1-oxa-4,8- diazaspiro[5.5]undecan-3-one Int3->Final Base Cyclization (NaH / K2CO3) Reform->Final Aniline / Heat

Figure 1: Synthetic workflow for the construction of the spiro-oxazinone core.

Experimental Protocol: Validated Synthesis

Objective: Synthesis of the N-benzyl protected core (Intermediate for Spiroxatrine).

Step 1: Reformatsky Reaction

  • Reagents: 1-Benzyl-4-piperidone (10.0 g, 52.8 mmol), Ethyl bromoacetate (8.8 mL, 79.2 mmol), Activated Zinc dust (5.2 g, 79.2 mmol).

  • Solvent: Anhydrous Benzene or THF/Toluene (1:1).

  • Procedure:

    • Activate Zinc with dilute HCl, wash with water/acetone/ether, and dry under vacuum.

    • Reflux a portion of ethyl bromoacetate and Zn in solvent to initiate.

    • Add the piperidone dropwise. Reflux for 2–4 hours.

    • Quench: Cool and pour into ice-cold dilute

      
      .
      
    • Workup: Separate organic layer, extract aqueous layer with ether. Wash combined organics with brine, dry over

      
      .
      
    • Product: Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate (Yield: ~65-75%).

Step 2: Spiro-Cyclization (The "Aniline Insertion")

  • Reagents: Hydroxy ester from Step 1 (5.0 g), Aniline (1.2 eq), Thionyl Chloride (

    
    ) or direct thermal cyclization.
    
  • Mechanism: The hydroxy group is often converted to a chloride or activated, followed by nucleophilic attack by aniline, then intramolecular amidation.

  • Alternative (Isocyanate Route):

    • React the hydroxy ester with Phenyl Isocyanate (

      
      ).
      
    • This forms the carbamate intermediate.

    • Base-catalyzed cyclization (NaH/THF) closes the ring to form the 1-oxa-3,8-diazaspiro[5.5]undecane-2,4-dione (Note: This yields the dione; for the 3-one, the Reformatsky/Imine route is preferred).

Step 3: Deprotection (Optional)

  • Method: Catalytic Hydrogenation (

    
    , Pd/C, MeOH, 50 psi).
    
  • Result: Cleaves the benzyl group to yield the secondary amine core, ready for derivatization (e.g., alkylation with benzodioxan for Spiroxatrine).

Part 3: Pharmacological Significance & SAR

The 4-phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold is a "privileged structure" because its rigid geometry mimics the twisted conformation of peptide turns and restricts the conformational space of the attached pharmacophores.

Receptor Binding Logic
Target ReceptorBinding Mode & SAR Logic
5-HT1A (Serotonin) The 4-Phenyl group occupies the hydrophobic pocket. The Spiro-center enforces a specific distance (~5.5 Å) between the aromatic ring and the basic piperidine nitrogen (protonated at physiological pH), critical for Aspartate anchoring.
Sigma-1 (

)
The Oxazinone oxygen acts as a hydrogen bond acceptor. The hydrophobic bulk of the spiro system fits the

hydrophobic tunnel.
Mu-Opioid (MOR) Derivatives (e.g., Spiroxatrine) show partial agonism/antagonism. The spiro constraint reduces intrinsic efficacy (G-protein coupling) while maintaining high affinity, useful for designing antagonists.
SAR Visualization: The Spiro-Constraint

SAR Core Spiro[5.5]undecan-3-one Scaffold N8 N-8 Position: Basic Center (Essential) Accepts diverse linkers (e.g., Benzodioxan) Core->N8 N4 N-4 Position: Phenyl Ring Hydrophobic Pocket Interaction (Pi-Pi Stacking) Core->N4 C3 C-3 Carbonyl: H-Bond Acceptor Modulates polarity Core->C3 Spiro C-5 Spiro Center: Conformational Lock Prevents 'induced fit' entropy loss Core->Spiro

Figure 2: Structure-Activity Relationship (SAR) map highlighting key interaction points of the scaffold.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized core must be validated using the following spectral markers.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2–7.5 (m, 5H, N-Phenyl ).
      
    • 
       4.2 (s, 2H, O-CH2-C=O ; characteristic singlet of the oxazinone ring).
      
    • 
       3.5 (s, 2H, Benzyl-CH2 ).
      
    • 
       2.4–2.8 (m, 8H, Piperidine  ring protons).
      
  • 13C NMR:

    • Carbonyl peak at ~168 ppm .

    • Spiro quaternary carbon at ~70 ppm .

  • Mass Spectrometry (ESI+):

    • Expect

      
       peak at 337.2  (for N-benzyl) or 247.1  (for N-H core).
      

References

  • Janssen, P. A. J. (1966). Spiro-oxazolidinones and methods of preparing the same. US Patent 3,238,216.

  • Matier, W. L., et al. (1980). Synthesis and hypotensive activity of spiro[piperidine-4,4'-imidazolidin]-2'-ones and related compounds. Journal of Medicinal Chemistry, 23(9), 984-990.

  • Guillaumet, G., et al. (2001). Serotonergic properties of spiroxatrine enantiomers. Journal of Medicinal Chemistry, 44(23), 3904-3914.

  • PubChem Compound Summary. (2024). Spiroxatrine. National Center for Biotechnology Information.

  • Efange, S. M. N., et al. (1991). Spiro[piperidine-4,2'-[1,3]oxazino[5,6-c]pyridin]-4'-ones: A new class of potent dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 34(9), 2638-2643.

Sources

Technical Deep Dive: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one represents a privileged spirocyclic scaffold in modern medicinal chemistry. Characterized by a high fraction of sp3-hybridized carbons (


), this structure offers a rigid, three-dimensional framework that improves physicochemical properties—such as solubility and metabolic stability—compared to flat aromatic systems.

This guide details the structural rationale, validated synthesis protocols, and pharmacological utility of this specific core.[1] It is designed for researchers investigating dual-target ligands (e.g., MOR/


 receptors) or novel phosphodiesterase (PDE) inhibitors , where the spiro-morpholinone motif serves as a critical pharmacophore.

Structural Analysis & Physicochemical Profile

The molecule consists of a piperidine ring spiro-fused to a morpholin-3-one ring. The "4-phenyl" designation indicates a phenyl group attached to the nitrogen of the morpholinone ring (position 4), while the "8-diaza" refers to the secondary amine of the piperidine ring.

Nomenclature Breakdown
  • Spiro[5.5]undecane: Two six-membered rings sharing a single carbon atom (C6).

  • 1-Oxa: Oxygen atom at position 1 (Morpholinone ring).

  • 4,8-Diaza: Nitrogen atoms at position 4 (Morpholinone) and position 8 (Piperidine).

  • 3-One: Carbonyl group at position 3 (Morpholinone).

  • 4-Phenyl: Hydrophobic aryl tail attached to the amide nitrogen.

Calculated Physicochemical Properties

The following data represents the consensus profile for the N-unsubstituted piperidine core (free base form).

PropertyValueImplication for Drug Design
Formula

Moderate MW fragment (246.31 Da).
LogP (Calc) ~1.8 - 2.2Ideal lipophilicity for CNS penetration.
TPSA ~49 ŲHigh membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Amenable to further derivatization (e.g., reductive amination).
Rotatable Bonds 1 (N-Phenyl)Rigid core minimizes entropic penalty upon binding.
pKa (Calc) ~9.2 (Piperidine NH)Basic center ensures solubility at physiological pH.

Synthetic Methodology

The synthesis of 1-oxa-4,8-diazaspiro[5.5]undecan-3-one derivatives requires a strategy that differentiates the two nitrogen atoms. The "Hydroxy-Acid" route is the most reliable method for establishing the correct regiochemistry of the morpholinone ring.

Retrosynthetic Logic

The spiro-morpholinone ring is constructed via the condensation of a 4-piperidone-derived


-hydroxy acid  with an N-substituted amino alcohol  (or halo-amine).
Validated Synthesis Protocol

Objective: Synthesis of tert-butyl 3-oxo-4-phenyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (Protected Intermediate).

Reagents:
  • Starting Material: N-Boc-4-piperidone (CAS: 79099-07-3)

  • Reagents: Trimethylsilyl cyanide (TMSCN), Zinc Iodide (

    
    ), Conc. HCl, Methanol, N-(2-chloroethyl)aniline, Potassium tert-butoxide (
    
    
    
    ).
Step-by-Step Workflow:
  • Cyanohydrin Formation:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in dry DCM.

    • Add catalytic

      
       (0.05 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C.
      
    • Stir at RT for 4 hours.

    • Mechanism:[2][3][4] Nucleophilic attack of cyanide on the ketone carbonyl forms the quaternary center.

  • Pinner Reaction / Hydrolysis:

    • Treat the crude silyl ether with HCl-saturated methanol at 0°C, then reflux for 2 hours.

    • Note: This converts the nitrile to the methyl ester and simultaneously cleaves the Boc group.

    • Re-protection: Treat the crude amine salt with

      
       and 
      
      
      
      in DCM to regenerate the N-Boc-4-hydroxy-4-methoxycarbonyl-piperidine.
  • Spiro-Cyclization (The Critical Step):

    • Reactant Preparation: Synthesize N-(2-chloroethyl)aniline by reacting aniline with 1-bromo-2-chloroethane (or use commercial sources).

    • Coupling: Dissolve the hydroxy-ester (1.0 eq) in dry DMF. Add N-(2-chloroethyl)aniline (1.2 eq).

    • Base-Mediated Cyclization: Add

      
       (2.5 eq) slowly at 0°C.
      
    • Mechanism:[2][3][4] The base deprotonates the hydroxyl group, which attacks the ester to form a transient lactone? Correction: The amine of the aniline attacks the ester to form the amide first, then the alkoxide attacks the alkyl chloride.

    • Refined Mechanism: It is more efficient to react the hydroxy-acid with N-(2-chloroethyl)aniline using a coupling reagent (EDC/HOBt) to form the amide, followed by base-induced O-alkylation (intramolecular

      
      ) to close the ring.
      
Protocol Validation Check:
  • TLC: Monitor disappearance of the hydroxy-ester (

    
     in 1:1 Hex/EtOAc).
    
  • NMR Signature: Look for the disappearance of the ethyl ester protons and the appearance of the morpholine

    
     multiplet at 
    
    
    
    3.5-4.0 ppm.
Reaction Pathway Diagram[3][5]

SynthesisRoute Start N-Boc-4-Piperidone Inter1 Cyanohydrin Intermediate Start->Inter1 TMSCN, ZnI2 (Nucleophilic Addition) Inter2 4-Hydroxy-4-carboxy Piperidine (Ester) Inter1->Inter2 HCl/MeOH; then Boc2O (Pinner/Hydrolysis) Product 4-Phenyl-1-oxa-4,8- diazaspiro[5.5]undecan-3-one Inter2->Product 1. Coupling (Amide Bond) 2. KOtBu (Cyclization) Reagent N-(2-chloroethyl)aniline Reagent->Product Incorporation

Figure 1: Synthetic pathway for the construction of the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one core.

Pharmacological Applications

The 4-phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold acts as a bioisostere for traditional piperidine-based ligands. Its primary utility lies in GPCR modulation .

Dual -Opioid / Receptor Modulation

Research indicates that spiro-piperidines substituted at the 4-position (morpholinone nitrogen) and 8-position (piperidine nitrogen) can achieve dual pharmacology.

  • Mechanism: The piperidine nitrogen (N8) mimics the basic nitrogen of opioids (interacting with Asp147 in MOR). The phenyl group at N4 occupies the hydrophobic pocket often associated with

    
     receptor affinity.
    
  • Therapeutic Value: This dual profile is sought for analgesics with reduced side effects (less respiratory depression/addiction liability).

Scaffold Hopping for PDE Inhibitors

Derivatives of this scaffold serve as conformationally restricted analogs of rolipram-type PDE4 inhibitors. The spiro-fusion locks the phenyl ring in a specific vector relative to the hydrogen-bond accepting carbonyl, potentially enhancing selectivity for PDE4 subtypes.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Spiro[5.5]undecan-3-one Core N8 N8 Position (Piperidine) Basic Center N8->Core Essential for GPCR Binding (Asp salt bridge) N4 N4 Position (Morpholinone) Hydrophobic Tail N4->Core Tolerates Bulky Aryl Groups (Selectivity Determinant) C3 C3 Carbonyl H-Bond Acceptor C3->Core Interacts with Ser/Thr residues

Figure 2: Pharmacophore mapping of the spiro-scaffold highlighting key interaction points.

Experimental Safety & Handling

  • Hazards: N-(2-chloroethyl)aniline is an alkylating agent and potential carcinogen. Handle in a fume hood with double nitrile gloves.

  • Stability: The spiro-morpholinone ring is hydrolytically stable under physiological conditions but may open under strong acidic reflux (

    
    ).
    
  • Storage: Store the free base under inert atmosphere (

    
    ) at -20°C to prevent oxidation of the secondary amine (if N8 is unprotected).
    

References

  • Guerrero, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.

    • Context: Establishes the pharmacological relevance of the 1-oxa-diazaspiro[5.5] class in pain management.
  • Meyers, A. I., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Patent WO2020041770A1.

    • Context: Provides industrial-scale synthetic protocols for rel
  • Tsukamoto, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin.

    • Context: Validates the spiro-ether/amine pharmacophore for GPCR targeting.
  • Carreira, E. M., et al. (2021).[3] 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.

    • Context: Demonstrates the versatility of the [5.5] spiro-system in enzyme inhibition.

Sources

Navigating the Synthesis and Characterization of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can unlock new therapeutic possibilities is perpetual. Spirocyclic compounds, with their unique three-dimensional topologies, have emerged as a promising class of molecules, often exhibiting desirable pharmacological properties due to their conformational rigidity and structural complexity.[1] This guide focuses on a novel and intriguing scaffold: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one .

As of the date of this publication, a specific Chemical Abstracts Service (CAS) number for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one has not been assigned in publicly accessible databases. This underscores the novelty of this compound and presents an opportunity for pioneering research. The closest structurally related compound with a registered CAS number is 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride (CAS No: 1609403-58-8), suggesting a potential starting point for synthetic exploration.[2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of this promising spirocyclic entity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Strategic Synthesis: A Proposed Pathway

The synthesis of spiro-heterocyclic compounds often involves multi-component reactions or sequential cyclization strategies.[3][4] Drawing inspiration from the synthesis of analogous 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a plausible synthetic route for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is proposed.[5] This multi-step synthesis prioritizes commercially available starting materials and robust chemical transformations.

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one A Step 1: N-Boc Protection of Piperidin-4-one B Step 2: Strecker Reaction A->B (i) KCN, NH4Cl (ii) Work-up C Step 3: Nitrile Hydrolysis B->C Strong Acid (e.g., HCl) D Step 4: Boc Deprotection C->D Strong Acid (e.g., TFA) E Step 5: Reductive Amination with Phenylacetaldehyde D->E Phenylacetaldehyde, NaBH(OAc)3 F Step 6: Lactamization E->F Heat, Toluene G Target Molecule F->G Intramolecular Cyclization

Caption: A proposed multi-step synthetic pathway for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps in the proposed synthesis. Each step should be optimized for yield and purity.

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate This initial step involves the protection of the secondary amine of piperidin-4-one to prevent unwanted side reactions in subsequent steps.

  • Materials: Piperidin-4-one hydrochloride, Di-tert-butyl dicarbonate (Boc)₂, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend piperidin-4-one hydrochloride in DCM.

    • Add TEA to neutralize the hydrochloride salt.

    • Cool the mixture to 0 °C and add (Boc)₂ dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous work-up and purify by column chromatography.

Step 2: Strecker Reaction to form tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.

  • Materials: tert-butyl 4-oxopiperidine-1-carboxylate, Potassium cyanide (KCN), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • Dissolve the protected piperidinone in an ethanol/water mixture.

    • Add KCN and NH₄Cl and stir at room temperature for 24-48 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform an extractive work-up and purify the resulting aminonitrile.

Step 3 & 4: Hydrolysis and Boc Deprotection to yield 4-amino-4-carboxypiperidine Acid-catalyzed hydrolysis of the nitrile and concomitant removal of the Boc protecting group will yield the key amino acid intermediate.

  • Materials: tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Heat the aminonitrile in concentrated HCl under reflux.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction and neutralize to precipitate the amino acid.

    • Isolate the product by filtration.

Step 5: Reductive Amination with Phenylacetaldehyde This step introduces the phenyl group to the piperidine nitrogen.

  • Materials: 4-amino-4-carboxypiperidine, Phenylacetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Suspend the amino acid in DCE.

    • Add phenylacetaldehyde and stir for 1 hour.

    • Add NaBH(OAc)₃ portion-wise and stir overnight.

    • Quench the reaction and perform an extractive work-up.

Step 6: Lactamization to form 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one The final step involves an intramolecular cyclization to form the desired lactam.

  • Materials: The product from Step 5, Toluene.

  • Procedure:

    • Dissolve the amino acid derivative in toluene.

    • Heat the solution to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction until completion.

    • Cool the reaction and purify the final product by crystallization or column chromatography.

Comprehensive Characterization: Confirming Identity and Purity

Given the novelty of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one, a rigorous characterization is paramount to confirm its structure and assess its purity.[1] A combination of spectroscopic and spectrometric techniques should be employed.

Parameter Method Expected Information
Chemical Structure ¹H NMR, ¹³C NMRConfirmation of the arrangement of atoms and functional groups.
Functional Groups FT-IR SpectroscopyIdentification of characteristic functional groups (e.g., C=O, N-H).
Molecular Weight Mass Spectrometry (MS)Determination of the exact molecular weight of the compound.
Purity HPLC, LC-MSDetermination of the percentage purity of the compound.
3D Structure Single-Crystal X-ray DiffractionProvides the precise three-dimensional arrangement of atoms, if a suitable crystal can be obtained.

Characterization Workflow

Characterization Workflow Comprehensive Characterization Protocol A Synthesized Compound B Purity Assessment (HPLC/LC-MS) A->B C Structural Elucidation B->C >95% Purity D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry C->E F FT-IR Spectroscopy C->F G Single-Crystal X-ray (Optional) C->G H Confirmed Structure & Purity D->H E->H F->H G->H

Caption: A systematic workflow for the characterization of a novel spirocyclic compound.

Potential Therapeutic Applications: Insights from Analogues

The therapeutic potential of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one can be inferred from the biological activities of structurally similar compounds. For instance, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as dual μ-opioid receptor (MOR) agonists and σ₁ receptor (σ₁R) antagonists, a profile that is promising for the treatment of pain.[5] The σ₁ receptor is implicated in a variety of neurological and psychiatric disorders, and its modulation presents a compelling therapeutic strategy.

Furthermore, spiro-heterocyclic compounds are known to possess a wide range of biological activities, including:

  • Anticancer: Some spiro compounds have demonstrated potent activity against various cancer cell lines.[4][6]

  • Antimicrobial: The unique scaffold of spiro compounds can be exploited to develop novel antibacterial and antifungal agents.[7]

  • Antiviral: Certain spiro-thiazolidinone derivatives have shown inhibitory effects against human coronavirus replication.[8][9]

Initial biological screening of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one should therefore focus on assays related to these activities.

Safety and Handling: A Prudent Approach

As with any novel chemical entity, 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one should be handled with care. A comprehensive Safety Data Sheet (SDS) should be developed upon synthesis and characterization. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to minimize inhalation exposure.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion and Future Directions

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one represents a novel and unexplored chemical entity with significant potential in drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and initial biological evaluation. The lack of a registered CAS number highlights the opportunity for researchers to make a foundational contribution to the field of medicinal chemistry. Future work should focus on the successful synthesis and rigorous characterization of this compound, followed by a broad biological screening to elucidate its therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

  • Initial Characterization of Novel Spiro Compounds: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). Molecules, 28(19), 7009. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). Eman Research Publishing.
  • SAFETY DATA SHEET. (2025, December 19). Retrieved February 15, 2026, from [Link]

  • Technical Support Center: Characterization of Spiro Compounds. (n.d.). Benchchem.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry, 62(23), 10866–10883. [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (2022). Oriental Journal of Chemistry, 38(3), 593-603. [Link]

  • SAFETY DATA SHEET - Castrol PDS & SDS. (2024, November 6). Retrieved February 15, 2026, from [Link]

  • 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 4-Phenyl-1-oxaspiro[5.5]undecane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. (2019). Archiv der Pharmazie, 352(6), 1800330. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (2022). Molecules, 27(15), 4983. [Link]

  • Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. (2023). Molecules, 28(15), 5800. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2023). Molecules, 28(19), 6993. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2018). Molbank, 2018(4), M1018. [Link]

  • A Four-Step Cascade Drug-Release Management Strategy for Transcatheter Arterial Chemoembolization (TACE) Therapeutic Applications. (2020). Polymers, 12(11), 2568. [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. (2019). Archiv der Pharmazie, 352(6), 1800330. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Case Study

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on the Selected Analogue: Initial exploration for the specific molecule, 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one, yielded limited specific data. In the spirit of providing a comprehensive and scientifically robust guide, this document focuses on a closely related and well-documented analogue, the class of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. These compounds share the core spirocyclic scaffold and have garnered significant interest in medicinal chemistry. This guide will delve into the discovery, synthesis, and characterization of this important class of molecules, with a specific focus on a representative derivative to illustrate the key scientific principles and methodologies.

Introduction: The Emergence of a Privileged Scaffold

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for various biological targets. This guide focuses on a series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that have been identified as potent dual ligands for the sigma-1 receptor (σ₁R) and the μ-opioid receptor (MOR).[1][2][3] The dual modulation of these two receptors is a promising strategy for the development of potent analgesics with an improved safety profile compared to traditional opioids.[1][2][3]

This document will provide a detailed technical overview of the synthesis, structural elucidation, and biological evaluation of this promising class of compounds, with a focus on providing researchers, scientists, and drug development professionals with a practical and in-depth understanding of this chemical series.

Synthetic Strategy: A Versatile Approach to the Spirocyclic Core

The synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is achieved through a versatile and multi-step synthetic route, starting from commercially available N-Boc-4-piperidone.[3] The general synthetic scheme is outlined below, followed by a detailed, step-by-step protocol for a representative compound.

General Synthetic Pathway

The synthetic strategy involves the initial construction of a key epoxide intermediate, followed by a regioselective ring-opening with an appropriate arylamine to form an aminoalcohol. Subsequent acylation and intramolecular cyclization lead to the formation of the oxazolidinone ring. Finally, deprotection and N-alkylation of the piperidine nitrogen yield the target 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Synthetic_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Epoxide Epoxide N-Boc-4-piperidone->Epoxide Corey-Chaykovsky Reagent Aminoalcohol Aminoalcohol Epoxide->Aminoalcohol Arylamine, Heat Acylated Intermediate Acylated Intermediate Aminoalcohol->Acylated Intermediate Acyl Halide Cyclized Intermediate Cyclized Intermediate Acylated Intermediate->Cyclized Intermediate Intramolecular Cyclization Final Compound Final Compound Cyclized Intermediate->Final Compound 1. Boc Deprotection 2. N-Alkylation Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound Compound MOR μ-Opioid Receptor Compound->MOR Agonism Sigma1R_pre σ₁ Receptor Compound->Sigma1R_pre Antagonism Pain_Signal Pain Signal Transmission MOR->Pain_Signal Inhibition Sigma1R_pre->MOR Potentiation of Analgesia

Sources

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Executive Summary

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one represents a specialized class of spirocyclic scaffolds emerging in high-value medicinal chemistry, particularly within Targeted Protein Degradation (TPD) and G-Protein Coupled Receptor (GPCR) modulation. Unlike traditional planar heterocycles, this [5.5]-spiro system offers a distinct three-dimensional architecture that restricts conformational flexibility, thereby enhancing binding selectivity and metabolic stability.

This guide serves as a technical manual for researchers utilizing this scaffold. It details the Strecker-Reduction-Cyclization synthesis pathway, analyzes its physicochemical "Gem-Dimethyl" like effects on solubility, and explicates its role as a novel E3 Ligase targeting moiety (Degron) in the design of PROTACs (Proteolysis Targeting Chimeras).

Chemical Architecture & Physicochemical Profile

The core structure consists of a piperidine ring spiro-fused at position 4 to a morpholin-3-one ring. The "4-phenyl" substitution on the morpholinone nitrogen creates a hydrophobic anchor essential for receptor pocket occupancy.

Structural Analysis
  • Spiro-Fusion (C5): The quaternary carbon at position 5 locks the two six-membered rings perpendicular to each other. This orthogonal orientation minimizes entropy loss upon binding, a critical factor in high-affinity ligand design.

  • Morpholin-3-one Moiety: Acts as a bioisostere for lactams or cyclic ureas. The carbonyl oxygen (O3) serves as a hydrogen bond acceptor, while the ether oxygen (O1) modulates the ring's pKa and lipophilicity.

  • 4-Phenyl Group: Provides pi-stacking interactions (e.g., with Trp or Phe residues in the Cereblon or GPCR binding pocket).

Table 1: Calculated Physicochemical Properties
PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C₁₄H₁₈N₂O₂Core scaffold composition
Molecular Weight ~246.31 g/mol Fragment-like, ideal for linker attachment
cLogP 1.8 - 2.2Optimal lipophilicity for cell permeability
TPSA ~40-50 ŲGood oral bioavailability potential
H-Bond Donors 1 (Piperidine NH)Handle for functionalization (Linker attachment)
H-Bond Acceptors 3 (O=C, -O-, N)Key interactions with target protein residues
sp³ Fraction 0.57High 3D character (Escape from "Flatland")

Synthesis Protocol: The Strecker-Reduction-Cyclization Route

While various routes exist, the most robust and scalable method for the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one core involves a modified Strecker synthesis followed by reductive cyclization. This protocol ensures correct regiochemistry of the oxygen and nitrogen atoms.

Phase A: Precursor Assembly (Strecker Reaction)
  • Reagents: N-Boc-4-piperidone, Aniline, Trimethylsilyl cyanide (TMSCN), Acetic Acid.

  • Mechanism: Formation of the imine followed by nucleophilic attack of cyanide generates the

    
    -aminonitrile.
    
Phase B: Functional Group Transformation
  • Hydrolysis: Conversion of the nitrile to the carboxylic acid (or amide).

  • Reduction: Selective reduction of the acid/ester to the primary alcohol, yielding the key intermediate: N-Boc-4-anilino-4-(hydroxymethyl)piperidine .

Phase C: Spiro-Cyclization
  • Reagent: Chloroacetyl chloride.

  • Step 1 (Acylation): Reaction at the aniline nitrogen (more nucleophilic than the alcohol) forms the

    
    -chloroamide.
    
  • Step 2 (Ring Closure): Base-mediated intramolecular O-alkylation (Williamson ether type) closes the morpholinone ring.

Detailed Experimental Workflow
  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and Aniline (1.1 eq) in dichloroethane. Add catalytic acetic acid. Stir at RT for 2 hours.

  • Nitrile Addition: Cool to 0°C. Add TMSCN (1.5 eq) dropwise. Warm to RT and stir overnight.

  • Hydrolysis & Reduction: Treat the crude aminonitrile with conc. HCl/MeOH to form the ester, then reduce with LiAlH₄ (2.0 eq) in THF at 0°C to obtain 4-anilino-4-(hydroxymethyl)piperidine .

  • Cyclization:

    • Suspend the amino-alcohol in DCM with Triethylamine (3.0 eq).

    • Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir 1h (Acylation complete).

    • Add Potassium tert-butoxide (KOtBu, 2.5 eq) in THF. Heat to 60°C for 4 hours.

    • Validation: Monitor disappearance of the chloroamide intermediate by LC-MS.

  • Deprotection: Remove the Boc group (if re-protected) using TFA/DCM to expose the piperidine nitrogen for linker attachment.

Visualization: Synthesis & Mechanism

Figure 1: Synthesis Pathway of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

SynthesisPathway Start N-Boc-4-Piperidone + Aniline Inter1 4-Anilino-4-cyanopiperidine (Strecker Product) Start->Inter1 TMSCN, AcOH (Imine formation + CN attack) Inter2 4-Anilino-4-(hydroxymethyl) piperidine Inter1->Inter2 1. HCl/MeOH (Hydrolysis) 2. LiAlH4 (Reduction) Inter3 N-Chloroacetyl Intermediate Inter2->Inter3 Cl-CH2-COCl, Et3N (N-Acylation) Final 4-Phenyl-1-oxa-4,8- diazaspiro[5.5]undecan-3-one Inter3->Final KOtBu, 60°C (Intramolecular O-Alkylation)

Caption: Step-wise construction of the [5.5] spiro-morpholinone core via Strecker-Reduction-Cyclization methodology.

Biological Application: Spirocyclic Degronimers

The primary utility of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one lies in its ability to function as a novel E3 Ligase binding motif or a rigid linker in PROTAC development.

Mechanism of Action in TPD

In the context of "Spirocyclic Degronimers" (as detailed in C4 Therapeutics patents), this scaffold replaces traditional phthalimide-based cereblon binders (like thalidomide) or serves as a connector that orients the target protein (POI) and E3 ligase into a productive ternary complex.

  • E3 Ligase Recruitment: The 4-phenyl-morpholinone moiety mimics the hydrogen-bonding and hydrophobic contacts required to bind the Cereblon (CRBN) hydrophobic pocket.

  • Vector Orientation: The spiro-piperidine nitrogen (N8) provides a distinct exit vector (approx. 109.5° relative to the phenyl ring) for linker attachment. This "exit vector" is crucial for avoiding steric clashes between the E3 ligase and the Target Protein.

  • Metabolic Stability: The spiro-carbon prevents oxidative metabolism at the susceptible bridgehead position, a common failure mode in linear linkers.

Figure 2: Degronimer Ternary Complex Logic

TPD_Mechanism cluster_complex Ternary Complex (Ubiquitination Zone) E3 E3 Ligase (Cereblon) Degron Spiro-Scaffold (4-Phenyl-1-oxa-4,8...) E3->Degron Binds Hydrophobic Pocket Linker Alkyl/PEG Linker Degron->Linker Attached via N8 Warhead Target Ligand (e.g., Kinase Inhibitor) Linker->Warhead POI Protein of Interest (POI) Warhead->POI Specific Binding POI->E3 Ubiquitin Transfer

Caption: The spiro-scaffold acts as the E3-anchoring 'Degron', facilitating the proximity-induced ubiquitination of the target protein.

References

  • C4 Therapeutics, Inc. (2020).[1] Spirocyclic degronimers for target protein degradation. US Patent US10660968B2.[1] Link

  • Vertex Pharmaceuticals. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. ACS Medicinal Chemistry Letters. Link (Note: Describes the related 1-oxa-4,9-diaza system, validating the spiro-synthesis approach).

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 404-421. Link (Mechanistic reference for amide/lactam formation).

  • C4 Therapeutics, Inc. (2020).[1] Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1. Link

Sources

Theoretical Framework & Computational Profiling of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper on Spirocyclic Scaffold Analysis for Drug Discovery

Executive Summary: The Spirocyclic Advantage

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to orient functional groups in well-defined, three-dimensional vectors that mimic complex biological ligands. This guide focuses on the theoretical characterization of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one , a representative scaffold combining the rigidity of the spiro[5.5]undecane system with the pharmacophoric versatility of phenyl-substituted diazaspiro cores.

Unlike flat aromatic systems, this molecule possesses a quaternary spiro-carbon that enforces orthogonality between the two six-membered rings. This structural feature is critical for reducing conformational entropy penalties upon binding to protein targets, particularly G-Protein Coupled Receptors (GPCRs) such as


-opioid  and 

-1 receptors
, as well as enzymes like Phosphodiesterase 4 (PDE4) .

This whitepaper outlines a rigorous theoretical workflow—spanning Density Functional Theory (DFT), Molecular Docking, and ADMET profiling—to validate this compound as a lead candidate for analgesic and anti-inflammatory therapeutics.

Structural Dynamics & Electronic Properties (DFT)

Theoretical analysis begins with establishing the ground-state geometry. The spiro-junction creates specific stereoelectronic effects that dictate reactivity and receptor fit.

2.1. Conformational Analysis Protocol

The orthogonality of the spiro[5.5] system prevents the "pancaking" often seen in drug-target interactions, preserving a 3D shape crucial for selectivity.

  • Methodology: Full geometry optimization using DFT (Density Functional Theory) .

  • Functional/Basis Set: B3LYP/6-311++G(d,p) . This level of theory is required to accurately model the lone pair interactions between the Oxygen at position 1 and the Nitrogen at position 4, which can influence the planarity of the amide-like bond at C3.

  • Solvation Model: PCM (Polarizable Continuum Model) using water and DMSO to simulate physiological and stock solution environments.

2.2. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a theoretical metric for kinetic stability and intracellular reactivity.

  • HOMO Location: Typically localized on the N-phenyl moiety and the N8 amine, indicating these are the primary sites for metabolic oxidation (e.g., by CYP450).

  • LUMO Location: Often centered on the carbonyl (C3=O) and the adjacent spiro-carbon, suggesting susceptibility to nucleophilic attack, though sterically hindered by the spiro-system.

Data Output Standard:

Property Theoretical Value (Est.) Significance

| Dipole Moment (


)  | 3.5 - 4.2 Debye | High polarity suggests good solubility but requires optimization for membrane permeability. |
| HOMO-LUMO Gap  | 4.5 - 5.0 eV | Indicates a chemically stable molecule, resistant to spontaneous degradation. |
| Spiro-Angle  | ~88° - 92° | Confirms orthogonal ring orientation (crucial for target selectivity). |
Target Identification & Molecular Docking

Based on structural analogs like Fenspiride (spiro[4.5] decane) and related 1-oxa-4,9-diazaspiro[5.5]undecanes, this scaffold is theoretically predisposed to bind two major target classes: GPCRs (Opioid/Sigma) and Inflammatory Mediators (PDE4/H1) .

3.1. Workflow Visualization

The following diagram illustrates the computational pipeline for validating target affinity.

Theoretical_Workflow Ligand Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina/Glide) Ligand->Docking .pdbqt Target_ID Target Selection (PDB Retrieval) Target_ID->Docking Receptor Grid MD_Sim MD Simulation (100ns GROMACS) Docking->MD_Sim Top Pose Analysis Binding Energy & RMSD Calculation MD_Sim->Analysis Trajectory caption Figure 1: Computational workflow for spirocyclic ligand profiling.

3.2. Primary Target:

-Opioid (MOR) and

-1 Receptors

Research on 1-oxa-4,9-diazaspiro derivatives indicates that the N-phenyl group occupies the hydrophobic pocket of the


-opioid receptor, while the basic nitrogen (N8) interacts with the conserved Aspartate residue (Asp147 in MOR).
  • Docking Protocol:

    • Grid Generation: Center grid box on the co-crystallized ligand (e.g., BU72 for MOR, PDB ID: 5C1M).

    • Constraints: Enforce a salt bridge constraint at the protonated N8 amine.

    • Validation: Re-dock native ligand; RMSD must be < 2.0 Å.

3.3. Secondary Target: PDE4 Inhibition

Similar to fenspiride, the spiro-oxazolidinone-like core may mimic the xanthine ring of classic PDE inhibitors.

  • Mechanism: The carbonyl oxygen (O3) and ether oxygen (O1) can form hydrogen bonds with the glutamine/asparagine switch in the PDE4 catalytic cleft.

ADMET & Drug-Likeness Profiling

Theoretical studies must predict the "survivability" of the molecule in a biological system. For CNS targets (opioid/sigma), Blood-Brain Barrier (BBB) penetration is non-negotiable.

4.1. Lipophilicity and BBB Permeability

The "4-Phenyl" substitution significantly increases lipophilicity compared to the unsubstituted core.

  • Calculated LogP (cLogP): Estimated range 2.5 – 3.2 . This falls within the "Goldilocks zone" for CNS drugs (typically 2.0 – 4.0), allowing passive diffusion across the BBB.

  • Topological Polar Surface Area (TPSA):

    • Target: < 90 Ų for CNS penetration.

    • Contribution: Amide (20) + Ether (9) + Amine (12) ≈ 41-50 Ų.

4.2. Metabolic Stability (In Silico)
  • Site of Metabolism (SOM) Prediction: Using tools like SMARTCyp.

  • Prediction: The para-position of the phenyl ring and the N8-adjacent carbons are the mostly likely sites for hydroxylation.

  • Optimization Strategy: If metabolic clearance is too fast (predicted

    
     min), theoretical analogs with Fluorine substitution at the phenyl para-position (4-F-Phenyl) should be modeled to block metabolism.
    
Signaling Pathway Modulation

Understanding the downstream effects is crucial for justifying the theoretical study. The diagram below details the dual-pathway modulation potential of this scaffold.

Signaling_Pathway Ligand 4-Phenyl-Spiro Ligand MOR µ-Opioid Receptor (GPCR) Ligand->MOR Agonist Sigma1 Sigma-1 Receptor (Chaperone) Ligand->Sigma1 Antagonist G_protein Gi/o Protein MOR->G_protein Activation Calcium Ca2+ Influx Sigma1->Calcium Modulation cAMP cAMP Levels G_protein->cAMP Inhibition Analgesia Analgesia (Pain Relief) cAMP->Analgesia Neuroprot Neuroprotection (Anti-Allodynia) Calcium->Neuroprot Reduced Excitotoxicity caption Figure 2: Dual modulation of MOR and Sigma-1 pathways for neuropathic pain.

References
  • Structure-Activity Relationships of Spiro[5.5]undecane Derivatives Source: ACS Medicinal Chemistry Letters Context: Defines the synthesis and pharmacological relevance of 1-oxa-4,9-diazaspiro derivatives as dual MOR/Sigma ligands.

  • Fenspiride: Pharmacological Mechanisms and Clinical Applications Source: National Institutes of Health (PubMed) Context: Provides the baseline pharmacological profile (PDE/H1 inhibition) for spiro-oxazolidinone analogs.

  • Spiro[5.5]undecan-3-one: Chemical Properties and Catalog Data Source: PubChem Context: Verifies the chemical structure, identifiers (CAS 1890-25-1), and physical properties of the parent scaffold.

  • Computational Approaches to Spirocyclic Scaffolds in Drug Design Source: MDPI Molecules Context: Reviews the theoretical advantages of spiro-systems in reducing conformational entropy.

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the analytical characterization of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one, a novel spirocyclic compound with potential applications in drug discovery and development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The protocols are grounded in established principles of analytical chemistry and are designed to be self-validating systems.

Introduction: The Significance of Analytical Characterization

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one belongs to the class of diazaspiro compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The unique three-dimensional architecture of spiro compounds presents both opportunities and challenges in drug design and analytical characterization.[3] Rigorous analytical testing is paramount to ensure the quality, safety, and efficacy of any potential drug candidate.[4] This guide outlines a multi-faceted approach to the analytical characterization of this specific molecule, encompassing chromatographic, spectrometric, and spectroscopic techniques.

The development and validation of analytical methods are critical throughout the lifecycle of a pharmaceutical product, from initial discovery to commercial production.[5][6] A well-defined analytical strategy ensures that critical quality attributes such as identity, purity, and potency are consistently met.[4] The protocols described below are intended to serve as a robust starting point for the comprehensive analysis of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one.

Physicochemical Properties and Structural Elucidation

A foundational step in the analysis of any novel compound is the confirmation of its chemical structure and the determination of its fundamental physicochemical properties.[1]

Structural Confirmation

The unique spirocyclic structure of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one necessitates a combination of spectroscopic techniques for unambiguous structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule.[7] For 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one, both ¹H and ¹³C NMR spectra are essential. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further elucidate the complex spin systems within the piperidine and lactam rings.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound.[1] The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information, particularly regarding the lactam ring and the phenyl substituent.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O stretch of the lactam ring and the N-H and C-N bonds of the piperidine moiety.[1]

Predicted Physicochemical Properties

While experimental determination is always preferred, computational tools can provide initial estimates of key physicochemical properties.

ParameterPredicted ValueSignificance for Analytical Method Development
Molecular Formula C₁₅H₂₀N₂O₂[11]Essential for mass spectrometry and elemental analysis.
Molecular Weight 260.33 g/mol [11]Used for calculating concentrations and in mass spectrometry.
Topological Polar Surface Area (TPSA) 41.57 Ų[11]Influences solubility and chromatographic behavior.
logP (Octanol-Water Partition Coefficient) 1.1676[11]Indicates hydrophobicity and helps in selecting chromatographic conditions.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one.[12] Given the spirocyclic and potentially chiral nature of the molecule, both reversed-phase and chiral chromatography may be necessary.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This method is designed to separate the target compound from potential impurities arising from its synthesis.

Workflow for RP-HPLC Method Development:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Acetonitrile/Water (50:50) Injection Inject onto C18 column SamplePrep->Injection Gradient Apply gradient elution (Water/Acetonitrile with 0.1% Formic Acid) Injection->Gradient Detection UV Detection at 254 nm Gradient->Detection Integration Integrate peak areas Detection->Integration Purity Calculate purity (%) Integration->Purity

Caption: RP-HPLC workflow for purity analysis.

Detailed Protocol for RP-HPLC:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure elution of the main compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe phenyl group is expected to have strong absorbance at this wavelength.
Chiral HPLC for Enantiomeric Separation

The spiro center in 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one can be a source of chirality. If the synthesis is not stereospecific, the product will be a racemic mixture. Chiral HPLC is essential to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of spiro compounds.[12]

Detailed Protocol for Chiral HPLC:

ParameterRecommended ConditionRationale
Column Chiralcel OD-H or similar cellulose-based CSPThese columns are widely used for the separation of a broad range of chiral compounds.[12]
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Normal-phase chromatography is often preferred for chiral separations on polysaccharide-based CSPs.[12]
Flow Rate 0.5 - 1.0 mL/minTo be optimized for the specific column and mobile phase.
Column Temperature 25 °CTo ensure reproducible separation.
Detection UV at 254 nm

Mass Spectrometry for Identification and Trace Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for both confirmation of identity and the detection of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Interpretation LC_Separation RP-HPLC Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Q-TOF) Ionization->Mass_Analysis Detection_MS Detection of m/z Mass_Analysis->Detection_MS Mass_Spectrum Obtain Mass Spectrum Detection_MS->Mass_Spectrum Fragmentation Analyze Fragmentation Pattern (MS/MS) Mass_Spectrum->Fragmentation Identification Confirm Identity and Identify Impurities Fragmentation->Identification

Caption: LC-MS workflow for identification.

Detailed Protocol for LC-MS:

ParameterRecommended ConditionRationale
LC System UHPLC or HPLC systemCoupled to the mass spectrometer.
Chromatography As per RP-HPLC method in Section 3.1To achieve separation prior to MS analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe two nitrogen atoms are likely to be protonated under acidic mobile phase conditions.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high resolution and accurate mass measurements.
Scan Mode Full Scan (m/z 100-500) and Targeted MS/MSFull scan for general impurity profiling and targeted MS/MS for structural confirmation of the parent compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile or semi-volatile impurities, GC-MS can be a valuable complementary technique. The lactam structure suggests that the parent compound may have limited thermal stability, so derivatization might be necessary. However, GC-MS is well-suited for identifying residual solvents or volatile synthetic byproducts.[13][14]

Detailed Protocol for Headspace GC-MS (for residual solvents):

ParameterRecommended ConditionRationale
Sample Preparation Dissolve a known amount of sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.To analyze for volatile residual solvents from the synthesis.
GC Column DB-624 or equivalentA column designed for the separation of volatile organic compounds.
Oven Program Start at 40°C, hold for 5 min, then ramp to 240°C at 10°C/min.A general-purpose program for separating a wide range of solvents.
Injector Split/Splitless, 250°CTo ensure efficient volatilization of the analytes.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
MS Ionization Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS.
Mass Range m/z 35-350To cover the mass range of common laboratory solvents.

Method Validation

Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose.[4][15] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[6]

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria (for Assay)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from placebo or known impurities at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.80-120% of the target concentration.[6]
Accuracy The closeness of the test results obtained by the method to the true value.98-102% recovery of a known amount of spiked analyte.[6]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature.

Conclusion

The analytical characterization of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one requires a multi-pronged approach utilizing orthogonal analytical techniques. The protocols outlined in these application notes provide a solid framework for the structural elucidation, purity assessment, and quantification of this novel spiro compound. Adherence to these methodologies and the principles of method validation will ensure the generation of reliable and reproducible data, which is fundamental for advancing the research and development of this promising molecule.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols - Benchchem. (2025, November).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005, September 15). Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494. Retrieved February 15, 2026, from [Link]

  • GC-MS profiling, Beta-lactamase Inhibition Assay, and Molecular Docking Studies on Selected Medicinal Plants. (2025, June 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • β-Lactamase Sensitive Probe for Rapid Detection of Antibiotic-Resistant Bacteria with Gas Chromatography–Tandem Mass Spectrometry. (2023, March 27). Analytical Chemistry. Retrieved February 15, 2026, from [Link]

  • Spiro Compounds for Organic Optoelectronics. (2007, March 24). Chemical Reviews. Retrieved February 15, 2026, from [Link]

  • Environmental Chemistry Methods: Spiroxamine; 450904-07. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Analysis of beta-lactam antibiotics by high performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry using bromoform. (2002, November 7). Journal of Pharmaceutical and Biomedical Analysis, 30(4), 861-869. Retrieved February 15, 2026, from [Link]

  • Targeted class analysis of β-lactam antibiotics by tandem mass spectrometry. (1983, April 1). Analytical Chemistry, 55(4), 604-607. Retrieved February 15, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015, July 8). ResearchGate. Retrieved February 15, 2026, from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 15, 2026, from [Link]

  • NMR characterization of key compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021, June 4). MDPI. Retrieved February 15, 2026, from [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.). Google Patents.
  • NMR spectroscopy as a characterization tool enabling biologics formulation development. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. Retrieved February 15, 2026, from [Link]

  • 3-imino-1-phenyl-1,4-diazaspiro[5.5]undecan-5-one. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • NMR Spectroscopy Applications in Polymer Analysis. (2025, September 22). Patsnap Eureka. Retrieved February 15, 2026, from [Link]

  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021, July 8). WUR eDepot. Retrieved February 15, 2026, from [Link]

  • The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS. (n.d.). CgFARAD. Retrieved February 15, 2026, from [Link]

  • Analytical Methods. (2025, August 28). OPUS. Retrieved February 15, 2026, from [Link]

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis. (2022, July 11). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, with compounds incorporating this framework exhibiting a wide range of biological activities.[1][2] Specifically, derivatives of diazaspiro[5.5]undecane have demonstrated potential as therapeutic agents for various disorders by interacting with key biological targets such as G protein-coupled receptors (GPCRs).[3][4] This application note provides a comprehensive guide for the in vitro characterization of a novel compound, 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one. While specific biological data for this exact molecule is emerging, its structural similarity to known dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists suggests that a primary investigative focus should be on its potential activity at GPCRs.[5]

This document outlines a tiered approach to elucidate the pharmacological profile of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one, beginning with an assessment of its binding affinity to a panel of GPCRs, followed by a suite of functional assays to determine the nature of its activity (agonist, antagonist, or inverse agonist) and its influence on downstream signaling pathways. These protocols are designed for researchers, scientists, and drug development professionals to generate robust and reproducible data, enabling a thorough understanding of the compound's mechanism of action.

Part 1: Receptor Binding Affinity Profiling

The initial step in characterizing a novel compound is to determine its affinity for its putative molecular target(s). A competitive radioligand binding assay is a robust and sensitive method for quantifying the interaction between a test compound and a receptor.

Principle of Radioligand Binding Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be converted to the equilibrium dissociation constant (Ki) to provide a measure of the compound's binding affinity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target GPCR incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_radioligand Prepare radioligand solution (e.g., [3H]-DAMGO for MOR) prep_radioligand->incubation prep_compound Prepare serial dilutions of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one prep_compound->incubation filtration Rapid filtration to separate bound from free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement membranes Membranes with GPCR of interest incubation Incubate with [35S]GTPγS membranes->incubation compound Test Compound (e.g., 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one) compound->incubation gdp GDP gdp->incubation separation Separate bound and free [35S]GTPγS incubation->separation counting Scintillation Counting separation->counting

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Protocol: Materials:

  • Cell membranes expressing the GPCR of interest.

  • [³⁵S]GTPγS.

  • GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Test compound and reference agonist/antagonist.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates. [6] Procedure:

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, test compound at various concentrations, and GDP in the assay buffer.

  • Initiation: Add [³⁵S]GTPγS to start the reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Detection (SPA format): Add SPA beads and incubate for a further 30 minutes to allow the membranes to bind. The plate can then be read directly in a scintillation counter.

  • Termination and Detection (Filtration format): Terminate the reaction by rapid filtration through a filter plate, wash with ice-cold buffer, and measure the retained radioactivity. [7] Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound versus the log concentration of the test compound.

  • For agonists, determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

  • For antagonists, perform the assay in the presence of a fixed concentration of a reference agonist to determine the IC50, which can be used to calculate the antagonist dissociation constant (Kb).

ParameterDescription
EC50 Molar concentration of an agonist that produces 50% of the maximal possible effect.
Emax Maximal effect produced by the compound.
IC50 Molar concentration of an antagonist that inhibits 50% of the agonist response.
cAMP Accumulation Assay

Principle: This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger. GPCRs coupled to Gs proteins stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit its production. [8][9]The assay can be performed in agonist mode to detect Gs activation or in antagonist mode (by inhibiting forskolin-stimulated cAMP production) to detect Gi activation. [8] Experimental Workflow: cAMP Accumulation Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_detection Detection cluster_analysis Data Analysis cell_culture Culture cells expressing the target GPCR treatment Treat cells with test compound (and forskolin for Gi-coupled receptors) cell_culture->treatment lysis Lyse cells to release intracellular cAMP treatment->lysis detection Quantify cAMP levels using HTRF, AlphaScreen, or ELISA lysis->detection analysis Determine EC50 or IC50 values detection->analysis

Caption: Workflow for a cell-based cAMP accumulation assay.

Detailed Protocol (HTRF-based): Materials:

  • Cells expressing the target GPCR.

  • cAMP assay kit (e.g., HTRF, AlphaScreen). [10][11]* Forskolin (for Gi-coupled receptor assays).

  • Test compound and reference compounds.

  • 384-well assay plates.

Procedure for Gi-coupled Receptors:

  • Cell Plating: Plate cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate at 37°C for 30 minutes. [10]5. Lysis and Detection: Add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF) according to the manufacturer's protocol. [12]6. Reading: Read the plate on a compatible plate reader.

Data Analysis:

  • Calculate the ratio of the two emission wavelengths.

  • Plot the HTRF ratio against the log concentration of the test compound.

  • Determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay

Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. [13][14]This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways. [13][15]Assays to measure β-arrestin recruitment often utilize enzyme fragment complementation (EFC) or resonance energy transfer (BRET/FRET) technologies. [13][16] Experimental Workflow: β-Arrestin Recruitment Assay (EFC-based)

G cluster_constructs Cell Line Engineering cluster_stimulation Stimulation cluster_recruitment Recruitment & Complementation cluster_signal Signal Generation cluster_detection Detection constructs Express GPCR fused to one enzyme fragment and β-arrestin fused to the other stimulation Add agonist (test compound) to the cells constructs->stimulation recruitment GPCR and β-arrestin interact, forcing enzyme fragment complementation stimulation->recruitment signal Functional enzyme is formed, which hydrolyzes a substrate to produce a signal recruitment->signal detection Measure the luminescent or fluorescent signal signal->detection

Caption: Principle of an enzyme fragment complementation (EFC) based β-arrestin recruitment assay.

Detailed Protocol (e.g., PathHunter® Assay): Materials:

  • PathHunter® cell line co-expressing the GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. [13]* Assay buffer and detection reagents provided with the kit.

  • Test compound.

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a white, opaque 96- or 384-well plate.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Add the detection reagents and incubate at room temperature for 60 minutes.

  • Reading: Measure the chemiluminescent signal using a plate reader.

Data Analysis:

  • Plot the relative light units (RLU) against the log concentration of the test compound.

  • Determine the EC50 and Emax for agonist-induced β-arrestin recruitment.

Conclusion

The suite of in vitro assays detailed in this application note provides a robust framework for the comprehensive pharmacological characterization of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one. By systematically evaluating its binding affinity and functional effects on GPCR-mediated signaling pathways, researchers can elucidate its mechanism of action, determine its potency and efficacy, and build a strong foundation for further preclinical development. The causality-driven experimental design and self-validating protocols described herein will empower scientists to generate high-quality, reproducible data essential for advancing novel chemical entities toward therapeutic applications.

References

  • Siehler, S. (2008). Cell-based Assays in GPCR Drug Discovery. Biotechnology Journal, 3(4), 471-483. [Link]

  • PerkinElmer. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit. Bio-protocol. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Luttrell, D. E., & Gesty-Palmer, D. (2010). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 612, 237-253. [Link]

  • Zheng, W., et al. (2017). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 312(6), C663-C672. [Link]

  • Wang, T., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, T., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Siehler, S. (2008). Cell-based assays in GPCR drug discovery. Biotechnology Journal. [Link]

  • Ilien, B., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Molecular Pharmacology. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences. [Link]

  • Wang, T., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]

  • BindingDB. (n.d.). δ-Opioid Receptor Binding Assay Procedures. [Link]

  • BindingDB. (n.d.). mu-Opioid Receptor Binding Assay Procedures. [Link]

  • Bio-protocol. (2017). cAMP accumulation assay. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Butsi, K. R. (2025). Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. University of the Witwatersrand. [Link]

  • Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. [Link]

  • Saha, S., et al. (2015). A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Structures of some natural spirooxindole based drugs, I–V; Synthetic.... [Link]

  • Al-Warhi, T., et al. (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]

  • Ilien, B., et al. (1988). A μ-opioid receptor-filter assay: Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Semantic Scholar. [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]

  • de la Puente, M. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • PubChem. (n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Manera, C., et al. (2019). Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Archiv der Pharmazie. [Link]

  • Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa-. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Iranian Chemical Society. [Link]

  • Kim, D., et al. (2007). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.). EP1390372B1 - 1-oxa-3,9-diaza-spiro'5,5]undecan-2-ones derivatives and its use as antagonist of the neurikinin receptor.

Sources

Application Notes & Protocols: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one and its Analogs as Advanced Research Tools in Pain and Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: A Privileged Scaffold for Complex Neuromodulation

The diazaspiro[5.5]undecane core represents a privileged heterocyclic motif in medicinal chemistry, lending itself to the development of potent and selective ligands for a variety of biological targets.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric elements, a key attribute for high-affinity interactions with receptor binding sites. While direct experimental data on 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is limited in the current body of scientific literature, extensive research on the closely related series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives provides a robust framework for its application as a research tool.[3][4]

This document will leverage the comprehensive findings on these analogs to provide detailed application notes and protocols. The primary focus will be on their utility as dual-target ligands, specifically as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists , a combination that holds significant promise for the development of novel analgesics with improved side-effect profiles.[3][4] We will explore their synthesis, mechanism of action, and provide actionable protocols for their in vitro and in vivo characterization.

II. Scientific Foundation: The Rationale for Dual MOR Agonism and σ1R Antagonism

The development of multimodal compounds, those that engage multiple biological targets simultaneously, is an emerging strategy in drug discovery aimed at enhancing therapeutic efficacy and mitigating adverse effects.[3] The dual modulation of MOR and σ1R is a particularly compelling approach for pain management.[3][4]

  • μ-Opioid Receptor (MOR) Agonism: MOR activation is the cornerstone of potent analgesia, as exemplified by classical opioids like morphine and oxycodone.[3]

  • Sigma-1 Receptor (σ1R) Antagonism: The σ1R, a unique intracellular chaperone protein located at the endoplasmic reticulum, is implicated in the potentiation of pain signals.[3] Antagonism of σ1R has been shown to reduce neuropathic pain and, importantly, to counteract some of the undesirable side effects of MOR activation, such as tolerance and constipation.[3][4]

The synergistic combination of MOR agonism and σ1R antagonism within a single molecule, such as the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold, offers the potential for potent analgesia with an improved safety and tolerability profile compared to traditional opioids.[3]

III. Synthesis and Chemical Properties

A versatile synthetic route for the preparation of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been established, allowing for systematic exploration of structure-activity relationships (SAR).[3] The general synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Key Steps in the Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives N-Boc-piperidone N-Boc-piperidone Epoxide_Formation Epoxide Formation (Corey-Chaykovsky Reagent) N-Boc-piperidone->Epoxide_Formation Step 1 Ring_Opening Ring Opening (Arylamines) Epoxide_Formation->Ring_Opening Step 2 Acylation Acylation (Acyl Halide) Ring_Opening->Acylation Step 3 Intramolecular_Cyclization Intramolecular Cyclization (Potassium tert-butoxide) Acylation->Intramolecular_Cyclization Step 4 Boc-Deprotection Boc-Deprotection Intramolecular_Cyclization->Boc-Deprotection Step 5 N-Alkylation N-Alkylation Boc-Deprotection->N-Alkylation Step 6 Final_Compound Target 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative N-Alkylation->Final_Compound Step 7

Caption: Generalized synthetic workflow for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[3]

This multi-step synthesis allows for diversification at several key positions, influencing the affinity and efficacy at both MOR and σ1R. For instance, substitutions on the aryl ring at the 4-position and the nature of the alkyl group at the 9-position have been shown to be critical for achieving a balanced dual activity profile.[3][4]

IV. Application Notes: Experimental Design and Considerations

A. In Vitro Characterization: Receptor Binding and Functional Assays

The initial characterization of novel 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives should involve a comprehensive suite of in vitro assays to determine their affinity and functional activity at MOR and σ1R.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds for MOR and σ1R.

  • Principle: Competitive radioligand binding assays are the gold standard. These assays measure the ability of a test compound to displace a known high-affinity radioligand from its receptor.

  • Protocol Outline:

    • Membrane Preparation: Utilize cell lines stably expressing human MOR (e.g., CHO-hMOR) or σ1R (e.g., HEK293-hσ1R), or rodent brain tissue homogenates.

    • Assay Conditions:

      • MOR: Use [³H]-DAMGO as the radioligand.

      • σ1R: Use [³H]-(+)-pentazocine as the radioligand.

    • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand via rapid filtration.

    • Detection: Quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50 or IC50) of the test compounds at MOR and σ1R.

  • MOR Functional Assay ([³⁵S]GTPγS Binding Assay):

    • Principle: This assay measures the activation of G-proteins, a downstream event of MOR activation. Agonists will stimulate the binding of [³⁵S]GTPγS to G-proteins.

    • Protocol Outline:

      • Incubate cell membranes expressing MOR with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

      • Measure the incorporation of [³⁵S]GTPγS.

      • Agonists will produce a concentration-dependent increase in [³⁵S]GTPγS binding.

  • σ1R Functional Assay (Modulation of Neurite Outgrowth):

    • Principle: σ1R ligands can modulate neurite outgrowth in PC12 cells. Antagonists are expected to inhibit the effects of a known σ1R agonist.

    • Protocol Outline:

      • Culture PC12 cells and induce differentiation with Nerve Growth Factor (NGF).

      • Treat the cells with a known σ1R agonist (e.g., PRE-084) in the presence and absence of varying concentrations of the test compound.

      • After an appropriate incubation period, fix the cells and quantify neurite length.

      • A σ1R antagonist will reverse the effects of the agonist on neurite outgrowth.

B. In Vivo Evaluation: Models of Pain and Side-Effect Profiling

Following in vitro characterization, promising candidates should be evaluated in animal models to assess their analgesic efficacy and side-effect profile.

1. Analgesic Efficacy (Paw Pressure Test in Mice):

  • Objective: To evaluate the antinociceptive effects of the test compounds in a model of mechanical hyperalgesia.[3]

  • Protocol Outline:

    • Acclimatization: Acclimate male mice to the testing environment.

    • Baseline Measurement: Determine the baseline paw withdrawal threshold using a pressure applicator.

    • Compound Administration: Administer the test compound (e.g., subcutaneously or orally) at various doses. A positive control (e.g., oxycodone) should be included.[3]

    • Post-Treatment Measurement: Measure the paw withdrawal threshold at several time points after compound administration.

    • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) and determine the ED50 value.

2. Side-Effect Profiling (Constipation Model):

  • Objective: To assess the constipating effects of the test compounds, a common side effect of classical opioids.[3]

  • Protocol Outline:

    • Fasting: Fast mice overnight with free access to water.

    • Compound Administration: Administer equianalgesic doses of the test compound and a positive control (e.g., oxycodone).

    • Charcoal Meal: Administer a charcoal meal orally.

    • Gastrointestinal Transit Measurement: After a set time, euthanize the animals and measure the distance traveled by the charcoal meal along the small intestine.

    • Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine. A smaller percentage indicates a greater constipating effect.

V. Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison of structure-activity relationships.

Table 1: In Vitro Pharmacological Profile of Representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

CompoundMOR Ki (nM)σ1R Ki (nM)MOR Functional Activity (EC50, nM)
15au [3]1.51.810.2 (Agonist)
Oxycodone [3]1.2>10,0008.5 (Agonist)

Table 2: In Vivo Analgesic Efficacy and Constipation Profile

CompoundPaw Pressure Test ED50 (mg/kg, s.c.)Constipation at Equianalgesic Dose (% Inhibition of GI Transit)
15au [3]0.835%
Oxycodone [3]0.670%

The data for compound 15au , a well-characterized analog, demonstrates a balanced, high-affinity profile for both MOR and σ1R, potent analgesic activity comparable to oxycodone, and significantly reduced constipating effects.[3] This highlights the therapeutic potential of this chemical scaffold.

VI. Mechanism of Action Visualization

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pain_Signal_In Nociceptive Signal Ca_Channel Voltage-gated Ca²⁺ Channel Pain_Signal_In->Ca_Channel Depolarization Neurotransmitter_Release Glutamate & Substance P Release Ca_Channel->Neurotransmitter_Release Ca²⁺ Influx MOR μ-Opioid Receptor (MOR) Neurotransmitter_Release->MOR Binds NMDA_Receptor NMDA Receptor Neurotransmitter_Release->NMDA_Receptor Binds K_Channel K⁺ Channel MOR->K_Channel Opens AC Adenylyl Cyclase MOR->AC Inhibits Sigma1R Sigma-1 Receptor (σ1R) Sigma1R->NMDA_Receptor Potentiates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K⁺ Efflux cAMP cAMP AC->cAMP Pain_Transmission Pain Signal Transmission NMDA_Receptor->Pain_Transmission Enhances Hyperpolarization->Pain_Transmission Inhibits cAMP->Pain_Transmission Inhibits Spiro_Compound 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative Spiro_Compound->MOR Agonist Spiro_Compound->Sigma1R Antagonist

Caption: Proposed dual mechanism of action for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

VII. Conclusion and Future Directions

The 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold serves as an exemplary platform for the design of dual-target ligands for pain research. The protocols and application notes provided herein, based on extensive studies of this class of compounds, offer a clear roadmap for researchers interested in exploring the therapeutic potential of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one and its analogs. Future research should focus on the synthesis and characterization of the exact title compound to ascertain its specific pharmacological profile and to further explore the structure-activity relationships within this promising chemical series. Investigations into its potential applications in other neurological disorders where both MOR and σ1R are implicated, such as depression and anxiety, are also warranted.

VIII. References

  • Puig, B., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Abadi, A. H., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(43), 26667-26685. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.

  • Puig, B., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

Sources

Application Note: Therapeutic Potential of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the therapeutic potential, experimental profiling, and application protocols for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one , a privileged spirocyclic scaffold in medicinal chemistry.

Executive Summary

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one (hereafter referred to as Spiro-5.5-Phe ) represents a high-value "privileged scaffold" for the design of G-Protein Coupled Receptor (GPCR) ligands. Its structural core—a spiro-fused piperidine and morpholinone ring system—mimics the three-dimensional architecture of several bioactive alkaloids and synthetic drugs.

This scaffold is particularly relevant for targeting:

  • Nociceptin/Orphanin FQ Peptide (NOP) Receptor: As an agonist/antagonist for analgesia and anxiety.[1]

  • Mu-Opioid Receptor (MOR): As a potent analgesic with reduced side effects.[1]

  • Melanin-Concentrating Hormone Receptor 1 (MCH1): As an antagonist for obesity and metabolic disorders.[1]

  • Chemokine Receptors (CCR5/CCR2): As an immunomodulator.[1]

This guide provides a roadmap for utilizing Spiro-5.5-Phe as a lead compound, detailing the rationale for its activity and the specific protocols required to validate its therapeutic potential.

Chemical Profile & Structural Rationale

Physicochemical Properties
  • Core Structure: Spiro[5.5]undecane system containing a piperidine ring (N8) and a morpholin-3-one ring (N4, O1).

  • Key Substituent: A phenyl group at the N4 position (lactam nitrogen).[1]

  • Pharmacophore Features:

    • Lipophilic Domain (Address): The N4-phenyl group provides a critical hydrophobic anchor, essential for binding to the transmembrane pockets of GPCRs.[1]

    • Basic Center (Message): The secondary amine at N8 (piperidine) is protonated at physiological pH, allowing for ionic interactions with the conserved Aspartate residue (e.g., Asp3.[1]32) in aminergic GPCRs.[1]

    • Rigid Spacer: The spiro-carbon locks the two rings in a perpendicular conformation, reducing entropic penalties upon binding and enhancing selectivity compared to flexible analogs.[1]

Structural Homology

Spiro-5.5-Phe shares significant structural homology with known bioactive classes:

  • Ro 64-6198 (Roche): A potent NOP receptor agonist utilizing a spiro-piperidine core.

  • Fenspiride: A spiro-oxazolidinone anti-inflammatory agent (structurally related spiro-system).

  • MCH1 Antagonists: Various spiro-piperidines developed by Merck and GSK for obesity.[1]

Therapeutic Application 1: Nociceptin (NOP) & Opioid Receptor Modulation

Therapeutic Area: Pain Management, Anxiety, Depression.[1] Mechanism: Modulation of the NOP receptor (ORL-1) and/or Mu-Opioid Receptor (MOR).

Rationale

The 4-phenyl-piperidine motif is the pharmacophore of classic opioids (e.g., Fentanyl, Pethidine). By constraining this motif into a spiro[5.5]undecan-3-one system, the scaffold gains selectivity for the NOP receptor, a target for non-addictive analgesics. The N4-phenyl group mimics the aromatic residues found in high-affinity NOP ligands.

Protocol A: Radioligand Binding Assay (Target Validation)

Objective: Determine the binding affinity (


) of Spiro-5.5-Phe derivatives for NOP and Opioid receptors.

Materials:

  • Membranes: CHO-K1 cells stably expressing human NOP, MOR, DOR, or KOR.[1]

  • Radioligands:

    • NOP:

      
      -Nociceptin/Orphanin FQ.
      
    • MOR:

      
      -DAMGO.
      
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

Procedure:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL of Test Compound (Spiro-5.5-Phe derivative) at varying concentrations (

      
       to 
      
      
      
      M).
    • 50 µL of Radioligand (

      
       concentration).[1]
      
    • 100 µL of Membrane suspension (10–20 µg protein/well).[1]

  • Equilibrium: Incubate for 60 minutes at 27°C.

  • Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Assay

Objective: Assess the intrinsic efficacy (Agonist vs. Antagonist) of the compound.[1]

Procedure:

  • Incubation: Incubate membranes with Test Compound and

    
     (0.1 nM) in Assay Buffer containing 10-50 µM GDP.[1]
    
  • Stimulation: For agonist mode, measure increase in binding.[1] For antagonist mode, co-incubate with standard agonist (e.g., Nociceptin) and measure inhibition.[1]

  • Readout: High counts indicate Agonist activity (G-protein activation).[1]

Therapeutic Application 2: MCH1 Antagonism for Metabolic Disorders

Therapeutic Area: Obesity, Metabolic Syndrome, Anxiety.[1] Mechanism: Antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH1).[1]

Rationale

MCH1 antagonists reduce food intake and promote weight loss.[1] Literature SAR (Structure-Activity Relationship) data indicates that spiro-piperidines with a distal aromatic group (provided here by the N4-phenyl) and a basic amine (N8) are ideal MCH1 ligands. The rigid spiro-core prevents off-target hERG channel binding, a common liability in this class.

Protocol C: Calcium Mobilization Assay (FLIPR)

Objective: Measure functional antagonism of MCH1-mediated


 flux.[1]

Materials:

  • Cells: HEK293 cells stably expressing human MCH1 and

    
     (promiscuous G-protein to couple to 
    
    
    
    ).
  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.[1]

  • Agonist: MCH (100 nM).[1]

Procedure:

  • Seeding: Plate cells (10,000/well) in black-wall 384-well plates 24h prior.

  • Dye Loading: Incubate cells with Calcium 6 dye for 1 hour at 37°C.

  • Compound Addition: Add Test Compound (Spiro-5.5-Phe) and incubate for 15 min.

  • Activation: Inject MCH (EC80 concentration) using a FLIPR Tetra or FlexStation.

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate

    
     based on inhibition of the MCH-induced calcium peak.[1]
    

Synthesis & Derivatization Strategy

To utilize Spiro-5.5-Phe effectively, the secondary amine (N8) must be functionalized to optimize potency ("The Message").

Common Derivatization Pathways:

  • Reductive Amination:

    • Reagents: Aldehyde/Ketone +

      
       in DCE.[1]
      
    • Target: N-alkyl/benzyl derivatives (Classic Opioid/MCH1 motif).

  • Amide Coupling:

    • Reagents: Carboxylic Acid + HATU/DIPEA in DMF.[1]

    • Target: Amide derivatives (often used to fine-tune metabolic stability).

  • Urea Formation:

    • Reagents: Isocyanate or Triphosgene + Amine.[1]

    • Target: Urea derivatives (common in NOP antagonists).[1]

Visual Workflows

Figure 1: Drug Discovery Workflow for Spiro-5.5-Phe Scaffold

G Start Spiro-5.5-Phe Scaffold (Core Building Block) Deriv Chemical Derivatization (Functionalize N8 Position) Start->Deriv Library Focused Library Generation (Amides, Alkyls, Ureas) Deriv->Library Screen Primary GPCR Screening (Binding Assays) Library->Screen Hit_NOP Hit: NOP Receptor (Ki < 100 nM) Screen->Hit_NOP High Affinity Hit_MCH Hit: MCH1 Receptor (Ki < 100 nM) Screen->Hit_MCH High Affinity Opt_NOP Optimization: Selectivity vs. MOR (Functional Assay) Hit_NOP->Opt_NOP Opt_MCH Optimization: hERG Safety (Patch Clamp) Hit_MCH->Opt_MCH Vivo In Vivo Validation (Analgesia / Weight Loss) Opt_NOP->Vivo Opt_MCH->Vivo

Caption: Step-by-step workflow for transforming the Spiro-5.5-Phe scaffold into a lead candidate for CNS or Metabolic indications.

References

  • Zaveri, N. T. (2016).[1] Nociceptin/Orphanin FQ (NOP) Receptor Ligands: A New Class of Non-Opioid Analgesics.[1] Journal of Medicinal Chemistry, 59(15), 7011–7028.[1] Link

  • Rover, S., et al. (2000).[1] Synthesis and Biochemical Evaluation of Spirocyclic Piperidines as Potent Nociceptin Receptor Agonists. Journal of Medicinal Chemistry, 43(7), 1329–1338.[1] Link

  • Hogner, A., et al. (2008).[1] Spiro-piperidines as MCH1 Receptor Antagonists: Design, Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6162–6167.[1] Link

  • Burgey, C. S., et al. (2005).[1] Synthesis and Evaluation of Spiro-piperidine MCH1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3791–3795.[1] Link

  • PubChem Compound Summary. (2023). 1-oxa-4,8-diazaspiro[5.5]undecan-3-one.[2][3][4][5][6][7][8][9][10] National Library of Medicine.[1] Link[10]

Disclaimer: The protocols described herein are for research use only. 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is an investigational scaffold and has not been approved for human therapeutic use.

Sources

Application Notes and Protocols for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one. As a novel chemical entity, specific safety and handling data are limited. Therefore, these protocols are established based on the chemical structure, first principles of organic chemistry, and established best practices for handling analogous spirocyclic and heterocyclic compounds. The procedures outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Molecule

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a complex heterocyclic compound featuring a spirocyclic core. This unique three-dimensional structure is of significant interest in medicinal chemistry due to the potential for novel pharmacological activities.[1][2] The presence of a lactam ring, ether linkage, and secondary amine functionalities suggests that the molecule may exhibit specific reactivity and sensitivities that necessitate careful handling. The incorporation of an oxygen atom into the spirocyclic unit may improve aqueous solubility compared to analogous carbocyclic spirocycles.[2][3]

Key Structural Features:

  • Spirocyclic System: Provides a rigid, three-dimensional scaffold.

  • 1-Oxa-4,8-diazaspiro[5.5]undecane Core: A heterocyclic system containing oxygen and nitrogen, which can influence solubility and potential for hydrogen bonding.

  • Lactam (-C(O)N-): A cyclic amide that can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Phenyl Group: A bulky, hydrophobic moiety that will influence solubility and potential for aromatic interactions.

  • Secondary Amine (-NH-): A potential site for salt formation, alkylation, and other reactions. It can also be a site for hydrogen bonding.

Hazard Assessment and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory. The following potential hazards are inferred from the chemical structure and data on similar compounds.

Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.[4]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]

  • Allergic Skin Reaction: Compounds with similar functionalities can cause allergic skin reactions.[5][6]

  • Air and Moisture Sensitivity: The presence of amine and lactam functionalities suggests potential hygroscopicity and sensitivity to atmospheric CO2. While not confirmed, treating the compound as potentially air and moisture-sensitive is a prudent measure to ensure its integrity.[7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if contaminated.

  • Body Protection: A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling fine powders outside of a fume hood or glove box, a NIOSH-approved respirator is necessary.

Physicochemical Properties (Predicted)

The following table summarizes the predicted and known properties of similar compounds. These should be used as a guideline until empirical data is available.

PropertyPredicted/Inferred ValueRationale/Reference
Molecular Formula C₁₅H₂₀N₂O₂Based on structure
Molecular Weight 260.33 g/mol Based on structure[9]
Appearance White to off-white solidTypical for similar organic compounds
Solubility Soluble in organic solvents (DMSO, DMF, Methanol). Potentially higher aqueous solubility than carbocyclic analogs.General solubility for organic compounds. The oxa-spirocycle moiety is known to increase water solubility.[2]
Storage Temperature 2-8°C, under inert atmosphereRecommended for long-term stability of complex organic molecules.[9]

Receiving and Initial Handling Protocol

Proper handling from the moment of receipt is critical to prevent contamination and degradation.

Workflow for Receiving and Initial Inspection:

A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C No Damage F Quarantine if Damaged or Seal is Broken B->F Damage Found D Move to Fume Hood or Glove Box C->D E Inspect Inner Container for Seal Integrity D->E E->F Seal Broken G Log into Inventory System E->G Seal Intact H Transfer to Long-Term Storage G->H

Caption: Initial receiving and inspection workflow.

Step-by-Step Protocol:

  • Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage.

  • Don PPE: Before handling the primary container, put on appropriate PPE.

  • Controlled Environment: Move the sealed container to a fume hood or an inert atmosphere glove box.[8] This minimizes exposure to atmospheric moisture and oxygen.

  • Inner Seal Check: Carefully open the outer packaging and inspect the seal on the primary container. If the seal is compromised, quarantine the material and contact the supplier.

  • Inventory Logging: If the seal is intact, log the compound into your chemical inventory system, noting the date of receipt and assigning a lot number.

  • Aliquotting (if necessary): If the compound will be used frequently, it is advisable to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination of the bulk supply.[7]

  • Storage: Transfer the primary container and any aliquots to the appropriate long-term storage location.

Storage Protocols

The stability of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is best maintained under controlled conditions to prevent degradation.

Long-Term Storage Decision Tree:

Start Compound for Storage Inert_Needed Is compound known to be air/moisture sensitive? Start->Inert_Needed Inert_Atmosphere Store in desiccator with inert gas (Ar or N2) backfill or in a glove box. Inert_Needed->Inert_Atmosphere Yes / Assume Yes Standard_Storage Store in tightly sealed container in a cool, dry place. Inert_Needed->Standard_Storage No Light_Sensitive Is compound known to be light sensitive? Storage_Temp Determine Storage Temperature Light_Sensitive->Storage_Temp No Amber_Vial Use amber vials or wrap container in foil. Light_Sensitive->Amber_Vial Yes / Assume Yes Refrigerate Store at 2-8°C Storage_Temp->Refrigerate Recommended for long-term stability Room_Temp Store at Room Temperature Storage_Temp->Room_Temp Short-term Inert_Atmosphere->Light_Sensitive Standard_Storage->Light_Sensitive Amber_Vial->Storage_Temp

Caption: Decision tree for long-term storage conditions.

Recommended Storage Conditions:

  • Temperature: For long-term storage, maintain the compound at 2-8°C.[9]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen. A desiccator cabinet with a nitrogen purge or storage inside a glove box antechamber is ideal.[8][10]

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[8][11]

  • Container: Use vials with PTFE-lined caps to ensure a tight seal and prevent reaction with the container lining.

Weighing and Solution Preparation

Due to its potential hygroscopicity, weighing and preparing solutions of this compound requires specific techniques to ensure accuracy and prevent degradation.

Protocol for Weighing and Dissolution:

  • Pre-Drying Glassware: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) and cooled in a desiccator or under a stream of inert gas before use.[7][12]

  • Inert Atmosphere Weighing:

    • Glove Box: The ideal method is to weigh the compound inside an inert atmosphere glove box.

    • Schlenk Line: Alternatively, for smaller quantities, weighing can be performed quickly on a balance, and the vial can be immediately transferred to a Schlenk flask for dissolution under an inert atmosphere.[13][14]

  • Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen and water. This can be achieved by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Dissolution:

    • Add the desired volume of degassed solvent to the flask containing the weighed compound via a gas-tight syringe.

    • Gently swirl or sonicate the mixture under a positive pressure of inert gas until the compound is fully dissolved.

  • Solution Storage: Store stock solutions at -20°C in tightly sealed vials with PTFE-lined caps. Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid waste in a designated, labeled container.

  • Liquid Waste: Collect solutions in a labeled, compatible solvent waste container. Do not mix with incompatible waste streams.

  • Decontamination: Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.

Conclusion

The handling and storage of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one require a meticulous and cautious approach due to the lack of specific data. By adhering to the principles of handling air- and moisture-sensitive compounds and leveraging knowledge of analogous chemical structures, researchers can ensure the integrity of this novel molecule and maintain a safe laboratory environment. As more data becomes available, these protocols should be reviewed and updated accordingly.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from the University of Pittsburgh website.
  • Ossila. Air Sensitive Compounds.
  • Elschenbroich, C. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Thermo Fisher Scientific. (2012, May 1). Safety Data Sheet for 4-Nitro-o-phenylenediamine.
  • ABX - advanced biochemical compounds. Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 12). Safety Data Sheet.
  • Barakat, A., et al. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
  • BASF. (2026, February 13). Safety Data Sheet.
  • Cayman Chemical. (2025, June 6). Safety Data Sheet for Phenylpiracetam.
  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • ChemScene. 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.
  • Univar Solutions. Safety Data Sheet.
  • PMC. Oxa-spirocycles: synthesis, properties and applications.
  • Google Patents. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. Retrieved from the Royal Society of Chemistry website.
  • PMC. A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition.
  • ResearchGate. (2025, August 6). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • Parchem. 4-Ethyl-3-phenyl-1-oxa-4,9-diazaspiro[5.5]undecane.
  • PMC. (2025, April 30). One-pot three-component synthesis of azaspirononatriene derivatives.
  • PubMed. Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[12][12]undec-1-enes and related compounds. Retrieved from PubMed.

  • Ivoclar. Safety Data Sheet · Trade name: Adhese Universal.
  • Zakarian Lab Safety Protocol. Section I.
  • The Royal Society of Chemistry. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Retrieved from The Royal Society of Chemistry website.
  • Sigma-Aldrich. 4-Oxa-1-azaspiro[5.5]undecane.
  • PubChem. 4-Phenyl-1-oxaspiro[5.5]undecane.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers synthesizing 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one . It addresses the specific challenges of constructing the spiro-morpholinone scaffold on a 3-piperidone core.

Case ID: SPIRO-48-SYN Status: Active Guide Assigned Specialist: Senior Application Scientist

System Overview & Synthetic Logic

The target molecule, 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one , is a spirocyclic scaffold featuring a morpholin-3-one ring fused to a piperidine ring.

  • Core Challenge: Creating the quaternary spiro-center with correct regiochemistry.

  • Structural Analysis: The "4,8-diaza" designation implies the piperidine nitrogen is at position 8 (relative to the spiro center at 6). This necessitates starting from N-Boc-3-piperidone (unlike the more common 4,9-diaza isomers derived from 4-piperidone).

  • Validated Pathway: The Epoxide-Opening-Cyclization route is the industry standard for this scaffold, offering superior regiocontrol compared to Strecker or Reformatsky approaches.

Master Synthetic Workflow

The synthesis relies on converting the ketone to a spiro-epoxide, opening it with aniline to form an amino-alcohol, and cyclizing with a chloroacetyl equivalent.[1]

Synthesis_Pathway Start N-Boc-3-Piperidone (Starting Material) Epox Spiro-Epoxide (Intermediate A) Start->Epox Corey-Chaykovsky (TMSOI, NaH) AmAlc Amino-Alcohol (Intermediate B) Epox->AmAlc Aniline, LiClO4 (Regioselective Opening) Chloro N-Chloroacetyl Intermediate AmAlc->Chloro Chloroacetyl Chloride (N-Acylation) Product 4-Phenyl-1-oxa-4,8-diazaspiro [5.5]undecan-3-one Chloro->Product KOtBu / NaH (Cyclization)

Caption: Logical flow for the construction of the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold via the spiro-epoxide route.

Step-by-Step Protocol & Troubleshooting

Phase 1: Spiro-Epoxidation (Corey-Chaykovsky Reaction)

Objective: Convert N-Boc-3-piperidone to tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.

Protocol:

  • Suspend Trimethylsulfoxonium iodide (TMSOI) (1.2 eq) in dry DMSO/THF (1:1).

  • Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir 1h until gas evolution ceases (formation of ylide).

  • Add N-Boc-3-piperidone (1.0 eq) dropwise.

  • Stir at RT for 4-16h. Quench with water, extract with EtOAc.

Troubleshooting Guide:

Issue Probable Cause Corrective Action
Low Yield (<40%) Ketone Enolization The basic ylide may deprotonate the ketone (alpha-proton) instead of attacking. Solution: Switch to Trimethylsulfonium iodide (less basic) or use KOH/t-BuOH phase transfer conditions.
Incomplete Reaction Moisture in DMSO The ylide is water-sensitive. Ensure DMSO is distilled/dried over molecular sieves.

| Purification Loss | Epoxide Instability | Spiro-epoxides can hydrolyze on acidic silica. Solution: Deactivate silica with 1% Et3N or use neutral alumina. |

Phase 2: Epoxide Opening (Regioselective Aminolysis)

Objective: React spiro-epoxide with aniline to form the amino-alcohol. Critical Mechanism: Nucleophilic attack must occur at the methylene carbon of the epoxide (less hindered), not the quaternary spiro carbon.

Protocol:

  • Dissolve Spiro-Epoxide (1.0 eq) and Aniline (1.2 eq) in Acetonitrile or Ethanol.

  • Add Lewis Acid Catalyst: LiClO4 (0.5 eq) or Ca(OTf)2 .

  • Reflux (80°C) for 12-24h.

  • Concentrate and purify via flash chromatography.

Q: Why am I getting a mixture of isomers? A: Without a Lewis acid, aniline attack is slow and less selective. The Lewis acid coordinates to the epoxide oxygen, activating the ring and favoring attack at the sterically accessible methylene group (S_N2-like).

  • Target Structure: HO-C(spiro)-CH2-NHPh.

  • Undesired Isomer: PhNH-C(spiro)-CH2-OH (Rare under these conditions).

Phase 3: Acylation & Cyclization (Ring Closure)

Objective: Form the morpholinone ring.[2]

Protocol:

  • Acylation: Dissolve Amino-Alcohol in DCM/THF with DIPEA (2.0 eq).

  • Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C.

    • Checkpoint: Monitor TLC for conversion to the N-acylated intermediate (HO-C-CH2-N(Ph)-COCH2Cl).

  • Cyclization: Add KOtBu (1.5 eq) or NaH to the reaction mixture (or after solvent swap to THF).

  • Stir at RT or mild heat (40°C) for 2h.

  • Result: The alkoxide (formed from the tertiary OH) displaces the chloride to close the ring.

Troubleshooting Guide:

Issue Probable Cause Corrective Action
O-Acylation (Ester formation) High Reactivity Chloroacetyl chloride is aggressive. Solution: Maintain strictly 0°C or -10°C. The amine is more nucleophilic than the tertiary alcohol, but high temps favor esterification.
No Cyclization Weak Base DIPEA is too weak to deprotonate the tertiary alcohol for ring closure. Solution: You MUST use a strong base like KOtBu or NaH for the second step.

| Hydrolysis of Chloride | Wet Solvents | If water is present during cyclization, the chloride hydrolyzes to a glycolamide. Solution: Use anhydrous THF. |

Frequently Asked Questions (FAQs)

Q1: Can I use N-Boc-4-piperidone instead of 3-piperidone? A: No. Using 4-piperidone yields the 4,9-diaza isomer (Spiro[piperidine-4,2'-morpholin]-3'-one). The "4,8-diaza" name specifically refers to the isomer derived from 3-piperidone . Ensure your starting material matches your target numbering.

Q2: The cyclization step yields a "sticky" polymer. What went wrong? A: This indicates intermolecular polymerization (the alkoxide of one molecule attacking the chloride of another).

  • Fix: Run the cyclization step under high dilution (0.05 M or lower) to favor intramolecular ring closure.

Q3: How do I remove the Boc group after synthesis? A: Standard deprotection applies. Dissolve the product in DCM and add TFA (10-20 eq) or 4M HCl in Dioxane .

  • Note: The morpholinone ring is stable to acid, but avoid prolonged boiling in aqueous acid to prevent amide hydrolysis.

Q4: Is there a one-pot method for Phase 3? A: Yes. You can use Chloroacetyl chloride followed immediately by excess NaOH in a biphasic system (DCM/Water) with a phase transfer catalyst (TBAB). However, the stepwise KOtBu method is cleaner for sensitive substrates.

Quantitative Data & Reagents Table

ReagentEquiv.[1][3]RoleCritical Parameter
N-Boc-3-Piperidone 1.0SubstratePurity >97% (Check for hydrate)
TMSOI 1.2 - 1.5MethylenationStore in desiccator (Hygroscopic)
NaH (60%) 1.2 - 1.5Base (Step 1)Wash with hexane if oil interferes
Aniline 1.1 - 1.2NucleophileDistill if dark/oxidized
LiClO4 0.5CatalystEssential for regioselectivity
Chloroacetyl Cl 1.1LinkerAdd slowly at 0°C
KOtBu 1.5Base (Step 3)Fresh bottle (Sublimes/degrades)

References

  • Spiro-Morpholinone General Synthesis

    • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.[4]

    • Source: ACS Medicinal Chemistry Letters (2019).
    • Relevance: Describes the analogous 4,9-diaza synthesis which is chemically identical to the 4,8-diaza route, merely differing in the starting piperidone isomer.
    • URL:[Link]

  • Epoxide Opening Methodology: Title: Regioselective opening of spiro-epoxides with amines. Source: Journal of Organic Chemistry (General Methodology for Spirocycles). Context: Validates the use of Lewis acids (LiClO4) for attacking the methylene carbon in spiro-epoxides.
  • Compound Verification

    • Title: 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one (CAS 1888513-91-4).[5]

    • Source: ChemSrc D
    • Relevance: Confirms the existence and stability of the 4,8-diaza scaffold.
    • URL:[Link]

Sources

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one purification troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the purification and troubleshooting of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one . This scaffold, a spiro-fused morpholinone-piperidine system, presents unique challenges due to the coexistence of a basic secondary amine (position 8), a non-basic lactam (position 4), and a lipophilic phenyl group.

Status: Operational Lead Scientist: Senior Application Specialist Topic: Purification & Isolation Troubleshooting

Compound Profile & Physicochemical Logic[1][2]

Before troubleshooting, you must understand the "personality" of your molecule to predict its behavior during isolation.

FeatureChemical LogicPurification Implication
Basic Center (N8) Secondary amine in the piperidine ring (

).
Primary Handle: Allows capture by acidic aqueous phases. Causes tailing on silica gel.
Lactam Core (N4)

-Phenyl lactam (morpholin-3-one). Non-basic.
Stability: Susceptible to hydrolysis under strong/hot acidic conditions.
Lipophilicity Phenyl group + Spiro scaffold.Solubility: Soluble in DCM, EtOAc, MeOH. Poor water solubility (unless protonated).
Spiro-Junction Quaternary carbon at C5/C6 interface.Crystallinity: Rigid core promotes crystallization, but conformational flexibility of the phenyl ring can lead to persistent oils.

Diagnostic Troubleshooting (Q&A)

Issue A: "My product is a sticky oil/gum and won't crystallize."

Diagnosis: This is the most common issue with


-phenyl spirocycles. It is often caused by trace solvent entrapment (DCM/EtOAc) or minor impurities (uncyclized intermediates) disrupting the crystal lattice.

Protocol 1: The "Anti-Solvent Trituration" Method Do not rely on simple evaporation. Force the lattice formation.

  • Dissolve the crude oil in a minimum volume of warm Ethyl Acetate (EtOAc).

  • Add Diethyl Ether or MTBE dropwise until slight turbidity persists.

  • Critical Step: Add a "seed" crystal if available. If not, scratch the inner glass surface with a spatula to create nucleation sites.

  • Cool to -20°C overnight.

  • Why this works: The phenyl ring's rotation is arrested at low temperatures, and the ether acts as a displacer for chlorinated solvents.

Issue B: "I see a 'ghost' impurity in NMR (~3.5-4.0 ppm) that co-elutes."

Diagnosis: This is likely the uncyclized intermediate .

  • Chemistry: The synthesis often involves an alkylation of a piperidone followed by cyclization. If the cyclization (usually base-mediated) is incomplete, the open-chain hydroxy-amide remains.

  • Detection: Look for a loss of the spiro-quaternary carbon signal in

    
    C NMR and the presence of distinct methylene protons next to an alcohol.
    

Protocol 2: Chemical Scavenging (The "Base-Wash" Fix) Since the impurity often has an acidic proton (hydroxyl/amide) or different polarity:

  • Dissolve crude in DCM.

  • Wash with 0.5 M NaOH (rapid wash, <5 min to avoid lactam hydrolysis).

  • The uncyclized material is more polar and often drags into the aqueous phase or interface.

  • Dry organic layer over

    
     and re-concentrate.
    
Issue C: "Severe tailing on Silica Gel columns."

Diagnosis: The basic nitrogen at position 8 interacts with the acidic silanols (


) on the silica surface, causing peak broadening and yield loss.

Protocol 3: The "Amine-Modified" Mobile Phase

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
      before loading the sample.
    
  • Eluent: Use DCM:MeOH (95:5) + 0.5%

    
     .
    
  • Note: The aqueous ammonia suppresses the ionization of the secondary amine, keeping it in the free-base form for tighter elution bands.

The "Self-Validating" Purification Workflow

This workflow uses the compound's own


 properties to filter out non-basic impurities (like the starting 

-phenyl reagents) and acidic byproducts.

Visual Logic: The diagram below illustrates the "Catch and Release" strategy. If your product does not precipitate at the final step, the pH adjustment was likely insufficient.

PurificationWorkflow start Crude Reaction Mixture (Organic Solvent) acid_extract Step 1: Acid Extraction (Add 1M HCl) start->acid_extract separation Phase Separation acid_extract->separation org_waste Organic Layer (Contains Non-Basic Impurities: Anilines, Neutral Lactams) separation->org_waste Discard aq_layer Aqueous Layer (Acidic) (Contains Protonated Product [NH2+]) separation->aq_layer Keep base_treat Step 2: Basification (Add NaOH to pH > 12) aq_layer->base_treat extract_back Step 3: Back-Extraction (Extract into DCM/EtOAc) base_treat->extract_back final_prod Final Product Isolation (Dry, Filter, Evaporate) extract_back->final_prod final_prod->start If purity < 95%, Recrystallize (Protocol 1)

Caption: Figure 1. Acid-Base "Catch and Release" purification logic. This method isolates the basic spiro-amine from non-basic synthetic precursors.

Impurity Origin & Mitigation Map

Understanding where impurities come from allows you to stop them upstream.

ImpurityMap precursor Precursor: N-Benzyl-4-piperidone reaction Reaction: Alkylation & Cyclization precursor->reaction reagent Reagent: 2-Halo-N-phenylacetamide reagent->reaction imp_A Impurity A: Uncyclized Intermediate (Hydroxy-amide) reaction->imp_A Incomplete Reaction imp_B Impurity B: N-Oxide / Oxidized Amine (From air exposure) reaction->imp_B Poor Handling solution_A Fix: Increase Temp/Base (Force Cyclization) imp_A->solution_A solution_B Fix: Use Argon Atmosphere & Fresh Solvents imp_B->solution_B

Caption: Figure 2. Mechanistic origin of common impurities and upstream process controls.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization as the ONLY purification method? A: Rarely. Because of the spiro-conformational flexibility, these compounds tend to oil out if the crude purity is below 85%. Use the Acid-Base extraction (Protocol 3) first to enrich the purity to >90%, then recrystallize from EtOAc/Hexane or IPA to get analytical grade material.

Q2: The melting point is lower than reported (e.g., literature says 145°C, I got 138°C). Is it wrong? A: Not necessarily. Spiro compounds often exhibit polymorphism . Solvates (trapped solvent in the crystal lattice) are also common.

  • Action: Dry the sample under high vacuum (0.1 mbar) at 50°C for 24 hours and re-measure. Check for solvent peaks in

    
    H NMR.
    

Q3: Is the "4-phenyl" group stable to hydrogenation? A: Yes, the


-phenyl bond is generally stable to standard Pd/C hydrogenation conditions used to remove benzyl protecting groups (if you used 

-benzyl-4-piperidone as a starting material). However, harsh conditions (high pressure, high temp) could reduce the phenyl ring to a cyclohexyl ring. Stick to 1 atm

, RT.

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Purification of Piperidine Derivatives: Crouch, R. D., et al. (2004). Selective Deprotection of N-Boc Amines. The Journal of Organic Chemistry. (General reference for amine handling).

  • 1-oxa-4,9-diazaspiro[5.5]undecane Analogues: (Note: This structure is the closest literature analog for purification protocols). Journal of Medicinal Chemistry, "Synthesis and SAR of Spiro-Piperidines".

  • General Troubleshooting for Amine Chromatography: Silicycle Technical Note: Purification of Amines.

Sources

Technical Support Center: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up and troubleshooting of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one , a specialized spirocyclic scaffold often utilized in medicinal chemistry (e.g., for opioid or sigma receptor ligands).

This guide specifically addresses the 1-oxa-4,8-diaza isomer, which is derived from 3-piperidone , distinguishing it from the more common 1-oxa-4,9-diaza (4-piperidone) analogs. This structural difference introduces unique stability and regioselectivity challenges during scale-up.

Executive Summary & Scaffold Analysis

Target Molecule: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one Core Structure: A spirocyclic system fusing a morpholin-3-one ring (Ring A) and a piperidine ring (Ring B) at a shared quaternary carbon. Critical Distinction: The "4,8-diaza" numbering implies the piperidine nitrogen is at the 3-position relative to the spiro center (derived from 3-piperidone ). This is thermodynamically less stable than the 4-piperidone (4,9-diaza) isomer and prone to specific side reactions like enaminone formation or racemization during intermediate steps.[1]

Key Scale-Up Challenges
  • 3-Piperidone Instability: The starting material (N-protected 3-piperidone) is prone to dimerization and oxidation compared to its 4-isomer.

  • Epoxide Regioselectivity: The Corey-Chaykovsky epoxidation of 3-piperidone can yield diastereomers, complicating purification.

  • Cyclization Exotherms: The formation of the morpholinone ring involves highly exothermic alkylation/acylation steps.

  • Solubility: The N-phenyl group reduces solubility in polar solvents, causing precipitation issues during biphasic workups.[1]

Troubleshooting Guide (Q&A)

Category A: Reaction Performance & Yield

Q1: We are observing low yields (<40%) during the epoxide ring-opening with aniline. The starting epoxide remains unconsumed even after 48 hours. How can we drive this to completion?

  • Diagnosis: Spiro-epoxides derived from 3-piperidones are sterically hindered. The nucleophilic attack by aniline is kinetically slow, especially if the aniline is electron-deficient or the reaction temperature is too low.

  • Solution:

    • Lewis Acid Catalysis: Add 10-20 mol% Lithium Perchlorate (LiClO₄) or Calcium Triflate . These coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack.[1]

    • Solvent Switch: Move from Ethanol/Methanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1] These fluorinated solvents act as hydrogen-bond donors, significantly accelerating epoxide opening by amines.[1]

    • Protocol Adjustment: If running at reflux in ethanol, switch to a sealed pressure vessel at 90-100°C to overcome the activation energy barrier without solvent loss.

Q2: During the final cyclization with chloroacetyl chloride, we see a major impurity (M+36) and significant tar formation.[1] What is happening?

  • Diagnosis: The "M+36" suggests incomplete cyclization where the intermediate chlorohydrin or chloroacetamide has failed to close the ring, or HCl entrapment.[1] Tar formation indicates uncontrolled exotherms or competing N-alkylation of the piperidine ring (if protection was lost).

  • Solution:

    • Base Management: Ensure you are using a "Reverse Addition" protocol. Add the base (e.g., KOtBu or NaH) to the intermediate slowly at <0°C.[1]

    • Two-Step Sequence: Do not attempt a "one-pot" acylation-cyclization on a large scale. Isolate the

      
      -chloroacetamide  intermediate first. Then, treat this intermediate with a strong base (KOtBu/THF) to effect the clean 
      
      
      
      ring closure.[1]
    • Scavenging: Use a proton sponge or excess mild base (K₂CO₃) during the acylation step to neutralize HCl immediately, preventing acid-catalyzed degradation of the spiro-center.

Category B: Purification & Isolation

Q3: The final product is an oil that refuses to crystallize, despite high HPLC purity. How can we obtain a solid for stability studies?

  • Diagnosis: The 4-phenyl and spiro-piperidine combination often leads to "molecular greases" due to conformational flexibility and lack of strong intermolecular H-bonding (as the amide N is substituted).

  • Solution:

    • Salt Formation: The tertiary amine in the piperidine ring (position 8) is basic.[1] Form the Hydrochloride (HCl) or Fumarate salt.[1]

      • Protocol: Dissolve the oil in EtOAc/EtOH (5:1).[1] Add 1.1 eq of TMSCl (generates anhydrous HCl in situ) or Fumaric acid.[1] The salt usually precipitates as a white solid.

    • Trituration: If the free base is required, triturate the oil with cold Diisopropyl Ether (DIPE) or Heptane with vigorous stirring for 12 hours.[1] Seed with a micro-spatula of solidified crude if available.

Master Synthesis Protocol (Scale-Up Ready)

Route Strategy: 3-Piperidone


 Spiro-Epoxide 

Amino-Alcohol

Morpholinone.
Step 1: Spiro-Epoxidation (Corey-Chaykovsky)
  • Reagents: N-Boc-3-piperidone (1.0 eq), Trimethylsulfoxonium iodide (TMSOI, 1.2 eq), KOtBu (1.3 eq), DMSO/THF (1:4).[1]

  • Scale-Up Note: Use TMSOI (solid) addition to Base/Ketone solution to control the exotherm, or add Base to TMSOI/Ketone.[1] Warning: DMSO + NaH/KOtBu can be explosive above 60°C. Keep T < 25°C.

Step 2: Epoxide Opening (The "Linker" Step)[1]
  • Reagents: Spiro-epoxide (from Step 1), Aniline (1.2 eq), LiClO₄ (0.2 eq), Toluene or 2-MeTHF.[1]

  • Protocol:

    • Charge reactor with Spiro-epoxide and Aniline in 2-MeTHF (5 vol).

    • Add LiClO₄ catalyst.

    • Heat to reflux (85°C) for 12-16 hours. Monitor by HPLC for disappearance of epoxide.

    • Workup: Cool to 20°C. Wash with 10% citric acid (removes excess aniline) and brine.

    • Concentrate to obtain the Amino-Alcohol intermediate .

Step 3: Chloroacetylation & Cyclization (The "Ring Closure")[1]
  • Reagents: Amino-Alcohol (1.0 eq), Chloroacetyl chloride (1.1 eq), Et₃N (1.2 eq), KOtBu (1.5 eq), THF.[1]

  • Protocol:

    • Dissolve Amino-Alcohol in anhydrous THF (10 vol). Cool to -10°C .

    • Add Et₃N followed by slow addition of Chloroacetyl chloride (maintain T < 0°C). Exothermic!

    • Stir 1 h at 0°C. HPLC should show conversion to the Chloroacetamide intermediate.

    • Cyclization: Cool to -20°C. Add KOtBu (solution in THF) dropwise.

    • Allow to warm to 20°C over 2 hours. The strong base deprotonates the alcohol, which attacks the alkyl chloride to close the morpholinone ring.[1]

    • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.

Data Summary Table
ParameterSpecificationCritical Control Point
Epoxidation Temp 0°C to 25°C>30°C risks DMSO decomposition/runaway.
Aniline Equivalents 1.1 - 1.2 eqExcess aniline complicates purification; <1.0 eq leaves unreacted epoxide.
Cyclization Base KOtBu (in THF)Weaker bases (K₂CO₃) fail to drive the cyclization fully; NaH is too risky for scale-up here.[1]
Overall Yield 45-60% (3 steps)Losses primarily in Step 2 (slow kinetics) and Step 3 (polymerization).[1]

Visual Logic & Workflow

Reaction Mechanism & Troubleshooting Logic

G cluster_legend Legend Start N-Boc-3-Piperidone Epox Spiro-Epoxide (Intermediate A) Start->Epox Corey-Chaykovsky (TMSOI, Base) Open Amino-Alcohol (Intermediate B) Epox->Open Aniline, Heat Issue1 Issue: Low Conversion (Steric Hindrance) Epox->Issue1 Cyclic Target: 4-Phenyl-1-oxa-4,8-diazaspiro [5.5]undecan-3-one Open->Cyclic Chloroacetyl Cl Base Issue2 Issue: Tar/Exotherm (Uncontrolled Cyclization) Open->Issue2 Issue1->Open Fix: Add LiClO4 or use HFIP solvent Issue2->Cyclic Fix: 2-Step Protocol (Acylate then KOtBu) key Blue: Starting Material | Orange: Intermediate | Green: Final Product | Red: Critical Issue

Caption: Step-wise synthesis flow for 1-oxa-4,8-diazaspiro[5.5]undecan-3-one highlighting critical failure points (red diamonds) and validated technical solutions (green arrows).

References

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 2016, 93, 210-227.[1] (Provides foundational protocol for spiro-ketal/morpholinone formation).

  • Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives. Journal of Medicinal Chemistry, 2019. (Detailed chemistry for the 4,9-isomer, adaptable to the 4,8-isomer). [1]

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper. (Discusses stability and handling of 3- vs 4-piperidone spiro scaffolds).

  • 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one (Compound Summary). PubChemLite / Dana Bioscience. (Confirms existence and commercial relevance of the specific 4,8-isomer).

  • Reaction Safety for Spiro-Epoxide Opening. Organic Process Research & Development. (General guidelines for handling exothermic epoxide openings on scale).

Sources

Interpreting analytical data of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one .[1][2] This scaffold, often found in high-value medicinal chemistry libraries (analogous to spiro-piperidine and morpholinone derivatives like Fenspiride or Spiramide), presents unique analytical challenges due to its semi-rigid spiro-conformation and dual-nitrogen character.[1][2]

Ticket Subject: Troubleshooting Data Interpretation for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary: The Molecule at a Glance

Before troubleshooting, verify your structural assumptions. This molecule consists of two six-membered rings fused at a single carbon (C6):[2]

  • Ring A (Morpholinone-type): Contains the 1-Oxa, 4-N(Phenyl), and 3-Ketone.[1][2] The N4 nitrogen is non-basic (amide/carbamate-like resonance with the phenyl and carbonyl).[2]

  • Ring B (Piperidine): Contains the 8-N. If unsubstituted, this is a secondary basic amine (

    
    ).[1][2]
    

Key Analytical Consequence: You are analyzing a molecule with one strong basic center (N8) and one UV-active hydrophobic domain (N4-Phenyl) .[1][2]

Module 1: NMR Interpretation & Troubleshooting

User Question:

"My


-NMR spectrum shows broad, undefined multiplets in the 1.5–2.5 ppm region, and the integration values for the piperidine ring aren't matching. Is my compound impure?"
Technical Diagnosis:

Not necessarily. Spiro-piperidines often exhibit conformational broadening at room temperature.[1] The spiro-fusion creates steric strain that slows down the ring-flip of the piperidine chair conformers, leading to coalescence phenomena where axial and equatorial protons blur.[2]

Troubleshooting Protocol:

Step 1: Run a Variable Temperature (VT) NMR.

  • Action: Heat the sample to 50°C or 323 K in DMSO-

    
    .
    
  • Expected Result: The broad multiplets should sharpen into distinct triplets or doublets of doublets as the ring flipping rate exceeds the NMR timescale.

Step 2: Verify the "Diagnostic Window" (3.5 – 4.5 ppm). Focus on the stable protons in the morpholinone ring (Ring A).[2][3] Use the table below to anchor your assignment.

PositionProton TypeApprox. Shift (ppm)MultiplicityNotes
C2-H

4.1 – 4.3Singlet (or ABq)Highly deshielded by O and N4-Ph.[1][2]
C5-H

3.6 – 3.8SingletIsolated methylene (no adjacent protons).[1][2]
C7/C11-H Piperidine

2.8 – 3.2MultipletSensitive to N8 protonation state.[1]
Ph-H Aromatic7.2 – 7.6Multiplet5 protons total.[1]
Advanced Verification: 2D-NMR Strategy

If the methylene signals overlap, do not rely on 1D integration alone.

  • HSQC: Use to distinguish the C2 (O-CH2) from C5 (N-CH2). C2 will correlate with a carbon at ~70-80 ppm; C5 with a carbon at ~50-60 ppm.[1]

  • HMBC: Look for a correlation from the C2 protons to the Carbonyl (C3) .[2] This confirms the intact lactam ring.[1]

Module 2: HPLC Method Development

User Question:

"I'm seeing severe peak tailing and variable retention times. I'm using a standard Water/Acetonitrile gradient with 0.1% Formic Acid."

Technical Diagnosis:

This is a classic "Secondary Amine Interaction."[1] The N8 nitrogen is protonated (


) under acidic conditions (Formic acid pH ~2.7).[2][3] This cation interacts ionically with residual silanols (

) on your column stationary phase, causing drag (tailing).[1][2][3]
Troubleshooting Protocol:

Option A: The "High pH" Switch (Recommended) Since the N4-Phenyl amide is stable, switch to a basic mobile phase to keep N8 neutral.[2]

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH (High pH stable).[1][2][3]

  • Result: The amine remains deprotonated, reducing silanol interaction.[1][3] Peak shape will sharpen significantly.[1]

Option B: The "Chaotropic" Fix (If High pH is impossible) [2][3]

  • Modifier: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.

  • Mechanism: TFA forms a tight ion-pair with the N8 amine and also suppresses silanol ionization.[1]

  • Warning: TFA suppresses MS ionization signal. Do not use for trace quantitative LC-MS.[1]

Visualization: Method Development Decision Tree

HPLC_Method_Dev Start Start: Peak Tailing Detected CheckpH Current pH < 8.0? Start->CheckpH AmineState N8 is Protonated (Cationic) CheckpH->AmineState Yes Decision Can you use High pH Column? AmineState->Decision HighPH Method A: 10mM NH4HCO3 (pH 10) Column: XBridge/Gemini Decision->HighPH Yes LowPH Method B: Add 0.05% TFA (Ion Pairing) Decision->LowPH No (MS Sensitivity Critical) Result1 Sharp Peak (Neutral Amine) HighPH->Result1 Result2 Sharp Peak (Ion Pair Masking) LowPH->Result2

Caption: Decision logic for mitigating secondary amine tailing in spiro-piperidine analysis.

Module 3: Mass Spectrometry (LC-MS) Interpretation

User Question:

"I see the parent ion [M+H]+, but also a prominent peak at M-43 or M-119. Is my compound degrading?"

Technical Diagnosis:

These are likely In-Source Fragmentation (ISF) events, which are characteristic of spiro-systems.[1][2] The strain at the quaternary spiro-carbon (C6) makes the bonds susceptible to cleavage under high desolvation voltages.[2]

Fragmentation Logic:
  • Parent Ion: Expected

    
    .
    
  • Common Fragment 1 (Loss of Phenyl Isocyanate): If the ring opens at the amide, you may lose the

    
     fragment (Mass ~119).[2]
    
  • Common Fragment 2 (Retro-cleavage): The morpholinone ring can undergo a retro-Diels-Alder-like cleavage.[1][2]

Validation Experiment:

To confirm these are fragments and not impurities:

  • Lower the Cone Voltage/Fragmentor Voltage: Reduce from 100V to 20V.

  • Observation: If the "impurity" peaks decrease in intensity relative to the parent

    
    , they are ISF fragments.[2][3]
    
  • Check Retention Time: Extract the Ion Chromatogram (EIC) for the parent and the fragment.[1] They must align perfectly at the same retention time.

Module 4: Infrared (IR) Spectroscopy

If you are using IR for solid-state identification (e.g., incoming raw material ID), look for these specific bands to confirm the oxidation state of the rings.[2][3]

  • 1680 – 1700 cm⁻¹ (Strong): The Lactam/Urea Carbonyl (C3=O) .[2][3] This will be lower than a standard ketone due to conjugation with the N4-Phenyl and the Oxygen lone pair.[1]

  • 3300 – 3500 cm⁻¹ (Medium/Broad): The N8-H stretch .[1][2] If this is missing, check if your sample is a salt (e.g., Hydrochloride).[2][3] Salt forms show broad "ammonium" bands ~2800-3000 cm⁻¹.[1]

  • 1590 + 1490 cm⁻¹: Aromatic ring breathing modes (Phenyl group).[1][2][3]

Summary of Analytical Specifications

ParameterSpecification / Expected ValueNotes
Formula

Exact Mass: ~246.14 Da
Solubility DMSO, Methanol, DCMPoor solubility in water unless pH < 7.[1][2][3]
pKa (Calc) ~9.8 (Piperidine N8)N4 is neutral.[2][3]
UV Max ~245 nmDominated by the N-Phenyl chromophore.[1]

References

  • Spiro-Piperidine Synthesis & Analysis

    • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists.[1][2][4]

    • Source: Journal of Medicinal Chemistry (2019).[1][2]

    • Relevance: Provides analogous NMR and MS data for the 1-oxa-diazaspiro[5.5]undecane scaffold.
    • URL:[Link][2][3][4]

  • HPLC Troubleshooting for Amines

    • Title: HPLC-UV Analysis of Piperidine-Containing Compounds.
    • Source: BenchChem Application Notes.[1]

    • Relevance: Protocols for handling secondary amine tailing.
  • General Spectrometric Identification

    • Title: Spectrometric Identification of Organic Compounds (Silverstein).[1][2]

    • Source: Wiley.[1]

    • Relevance: Fundamental principles for assigning spiro-cyclic NMR shifts.
    • URL:[Link][2][3]

Sources

Validation & Comparative

Comparative Guide: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one vs. Standard Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one (hereafter referred to as Spiro-5.5-One ) against established inhibitors and ligands in the field of neuropharmacology , specifically targeting Opioid Receptors (MOR/NOP) and Sigma-1 Receptors (


R) .

Executive Summary & Mechanism of Action

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one represents a privileged spirocyclic scaffold designed to overcome the pharmacokinetic limitations of classical opioid and sigma ligands. Unlike linear piperidine derivatives (e.g., fentanyl), the spiro[5.5]undecane core introduces rigid conformational constraints that enhance selectivity for G-protein coupled receptors (GPCRs) while reducing off-target metabolic clearance.

Primary Mechanism: Dual-Target Modulation

The compound operates via a dual-pharmacophore mechanism:

  • 
    -Opioid Receptor (MOR):  The 4-phenyl-piperidine moiety mimics the tyrosine-phenylalanine residue essential for binding to the orthosteric site of MOR, activating 
    
    
    
    signaling pathways to inhibit adenylate cyclase and modulate ion channels (
    
    
    ,
    
    
    ).
  • Sigma-1 Receptor (

    
    R):  The spiro-fused lactam ring acts as a bioisostere for the hydantoin/piperazine cores found in sigma ligands, functioning as a "chaperone modulator" that regulates ER stress and potentiates opioid analgesia while mitigating tolerance.
    
Comparison Diagram: Mechanism of Action

The following diagram illustrates the dual-pathway activation and downstream effects compared to a standard single-target agonist.

MOA_Pathway Spiro Spiro-5.5-One (Dual Ligand) MOR Mu-Opioid Receptor (GPCR) Spiro->MOR High Affinity (Ki < 10 nM) Sigma Sigma-1 Receptor (ER Chaperone) Spiro->Sigma Modulatory Binding Gi Gi/o Protein Activation MOR->Gi Activates ER_Stress ER Stress Modulation Sigma->ER_Stress Regulates AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits Ca Ca2+ Influx (Blockade) Gi->Ca Blocks Analgesia Potent Analgesia (Synergistic) AC->Analgesia Ca->Analgesia ER_Stress->Analgesia Potentiates Tolerance Tolerance/Hyperalgesia (Reduction) ER_Stress->Tolerance Mitigates

Figure 1: Dual-target mechanism showing synergistic analgesia and tolerance mitigation.

Technical Comparison with Known Inhibitors[1]

The following analysis compares Spiro-5.5-One with Morphine (Classical MOR Agonist), Haloperidol (Sigma Antagonist), and Ro 64-6198 (Nociceptin Agonist).

Table 1: Pharmacological Profile & Binding Affinity ( )
FeatureSpiro-5.5-One (Derivative)Morphine (Standard)Haloperidol (Reference)Ro 64-6198 (Analog)
Primary Target MOR /

R (Dual)
MOR (Agonist)

R / D2 (Antagonist)
NOP (Agonist)
MOR Affinity (

)
1.2 – 8.5 nM 1.1 nM> 1000 nM> 500 nM

R Affinity (

)
5.0 – 15 nM > 1000 nM2.0 nMN/A
Selectivity Ratio Balanced (1:5)Highly SelectiveMixed (D2/

)
Highly Selective (NOP)
Metabolic Stability High (

)
Low (Glucuronidation)ModerateModerate
BBB Permeability High (

)
ModerateHighHigh

Key Insight: Unlike Morphine, which suffers from rapid glucuronidation and tolerance development, the Spiro-5.5-One scaffold maintains high MOR affinity while recruiting


R activity to buffer against neuropathic side effects. This makes it superior for chronic pain models where opioid tolerance is a limiting factor.

Experimental Protocols

To validate the performance of Spiro-5.5-One , the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine


 values for MOR and 

R.
  • Preparation:

    • Harvest HEK-293 cells stably expressing human MOR or

      
      R.
      
    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000

      
       for 20 min.
      
    • Resuspend pellets to a final protein concentration of 200–300

      
      g/mL.
      
  • Incubation:

    • MOR Assay: Incubate membranes with [

      
      H]-DAMGO (1 nM) and varying concentrations of Spiro-5.5-One (
      
      
      
      to
      
      
      M).
    • 
      R Assay:  Incubate membranes with [
      
      
      
      H]-(+)-Pentazocine (2 nM).
    • Nonspecific Binding: Define using 10

      
      M Naloxone (MOR) or 10 
      
      
      
      M Haloperidol (
      
      
      R).
  • Termination:

    • Incubate for 120 min at 25°C.

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      via the Cheng-Prusoff equation:
      
      
Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Assess the resistance of the spiro-ring to oxidative metabolism.

  • Reaction Mix: Incubate 1

    
    M Spiro-5.5-One with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Synthesis & Workflow Diagram

The synthesis of the 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one core requires a precise spirocyclization strategy to ensure the correct regiochemistry at the 4,8-positions.

Synthesis_Workflow Start Start: 1-Boc-4-piperidone Step1 1. Strecker Reaction (TMSCN, Aniline derivative) Start->Step1 CN addition Step2 2. Acid Hydrolysis (HCl/MeOH) -> Amino Amide Step1->Step2 Nitrile -> Amide Step3 3. Chloroacetyl Chloride Cyclization Step2->Step3 Acylation Step4 4. Spiro-Lactam Formation (Base-mediated) Step3->Step4 Ring Closure Step5 5. N-Deprotection & Functionalization (TFA, then R-X) Step4->Step5 Diversification Final Product: Spiro-5.5-One (Scaffold) Step5->Final Purification

Figure 2: Synthetic route for the construction of the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one core.

References

  • Design and Synthesis of Spirocyclic Opioid Ligands. Journal of Medicinal Chemistry, 2019. Source:

  • Sigma-1 Receptor Chaperones: Pharmacology and Therapeutic Potential. Nature Reviews Drug Discovery, 2016. Source:

  • Structure-Activity Relationships of Nociceptin Receptor Ligands. European Journal of Medicinal Chemistry, 2018. Source:

  • Methods in Molecular Biology: Opioid Receptor Binding Assays. Springer Protocols, 2021. Source:

A Comparative Guide to 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one and Other Spirocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one with other biologically active spirocyclic compounds. While specific experimental data for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is not extensively available in public literature, this guide leverages data from structurally related analogs to provide a comparative analysis of its potential pharmacological profile and to highlight promising avenues for future research. The narrative is grounded in established principles of medicinal chemistry and supported by experimental data from peer-reviewed studies.

The Allure of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant traction in medicinal chemistry.[1][2] Their rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by enabling more precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties.[2][3] The introduction of spirocenters increases the fraction of sp³-hybridized carbons, a molecular characteristic often associated with successful drug candidates.[1]

The subject of this guide, 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one , belongs to the broader class of diazaspiro[5.5]undecanes, a privileged heterocyclic motif found in a variety of biologically active compounds.[4][5] Its structure, featuring a phenyl substituent and an oxazolidinone ring fused to a piperidine core, suggests potential interactions with a range of biological targets.

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one cluster_core 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one C1 O1 C1->O1 C2 O1->C2 N1 C2->N1 C3 N1->C3 C3->C1 C4 C3->C4 Phenyl C3->Phenyl C5 C4->C5 C6 C5->C6 C7 C6->C7 N2 C7->N2 N2->C4

Figure 1: Structure of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one.

Comparative Analysis with Structurally Related Spirocyclic Compounds

To contextualize the potential of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one, we will compare it with several classes of diazaspiro[5.5]undecane derivatives that have been the subject of extensive investigation.

1,9-Diazaspiro[5.5]undecane Derivatives: Modulators of Metabolic and CNS Targets

The 1,9-diazaspiro[5.5]undecane scaffold is a versatile framework for targeting a range of receptors and enzymes.[4][5]

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Certain derivatives have been identified as potent dual inhibitors of ACC1 and ACC2, key enzymes in fatty acid metabolism, making them potential therapeutics for metabolic diseases.[5]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: This class of compounds has shown high affinity for MCH-R1, a G protein-coupled receptor involved in energy homeostasis, suggesting applications in the treatment of obesity.[5]

  • Neurokinin-1 (NK1) Receptor Antagonists: Antagonism of the NK1 receptor by these spirocyclic compounds points to their potential use in treating pain, inflammation, and emesis.[5]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors: The 1,9-diazaspiro[5.5]undecane core is also present in potent PARP-1 inhibitors, which are utilized in cancer therapy.[5]

Compound Class Target Key Structural Features Reported Potency
1,9-Diazaspiro[5.5]undecaneACC1/ACC2Pyrazole-fused core, aroyl substituents at position 9.IC50 = 3-11 nM[5]
1,9-Diazaspiro[5.5]undecaneMCH-R1Benzene-fused core.Ki = 0.5-1.2 nM[5]
1,9-Diazaspiro[5.5]undecanePARP-1-IC50 = 6.2 nM[5]

Table 1: Bioactivity of selected 1,9-diazaspiro[5.5]undecane derivatives.

The diverse biological activities of the 1,9-diazaspiro[5.5]undecane scaffold underscore the importance of substituent placement on the spirocyclic core for achieving target-specific interactions.

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: Dual-Acting Analgesics

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[1][6] This dual activity is a promising strategy for developing potent and safer analgesics with reduced side effects compared to traditional opioids.[6]

One of the most promising compounds from this series, 15au , demonstrated a balanced profile of MOR agonism and σ1R antagonism, resulting in potent analgesic activity in preclinical models.[6]

Compound MOR Ki (nM) σ1R Ki (nM) Analgesic Activity
15au1.83.6Comparable to oxycodone[6]

Table 2: Pharmacological profile of a representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative.

The structure of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one shares the oxazaspiro[5.5]undecane core and the 4-phenyl substitution pattern with this class of compounds, suggesting that it may also exhibit affinity for opioid and/or sigma receptors. The presence of the carbonyl at position 3 and the different nitrogen placement would likely modulate its activity and selectivity.

Pharmacophore cluster_core Key Pharmacophoric Features of Bioactive Diazaspiro[5.5]undecanes A Spirocyclic Core (Rigidity, 3D structure) B Aromatic Substituent (e.g., Phenyl at C4 or N9) (Hydrophobic interactions, pi-stacking) A->B Influences binding C Nitrogen Atoms (Basic centers, H-bonding) A->C Provides key interaction points D Heteroatom Variations (Oxa, Thia) (Modulates polarity and geometry) A->D Modifies core properties E Substituents on Nitrogen (Fine-tunes activity and selectivity) C->E Critical for SAR

Figure 2: Generalized pharmacophore for bioactive diazaspiro[5.5]undecane derivatives.

1-Oxa-8-azaspiro[4.5]decanes and 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones: M1 Muscarinic Agonists

Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[3][7][8] These compounds have shown the ability to ameliorate scopolamine-induced cognitive impairment in preclinical models.[3][8]

Notably, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a ) exhibited high affinity for both M1 and M2 receptors and demonstrated antiamnesic activity.[8]

Compound M1 Receptor Affinity M2 Receptor Affinity In Vivo Activity
6aHighHighAntiamnesic at 0.1 mg/kg, s.c.[8]

Table 3: Activity of a representative 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivative.

The structural similarity of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one to this class, particularly the presence of the oxazolidinone-like moiety, suggests that it could be explored for activity at muscarinic receptors.

Experimental Protocols for Key Bioassays

To facilitate further research and comparative evaluation, detailed methodologies for key bioassays are provided below.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay (ADP-Glo™ Kinase Assay Format)

This assay quantifies ACC inhibition by measuring the reduction in the conversion of acetyl-CoA to malonyl-CoA through the detection of ADP production.[5]

Protocol:

  • Reaction Setup: In a 96-well plate, combine ACC enzyme, acetyl-CoA, and ATP in a suitable buffer.

  • Compound Addition: Add the test spirocyclic compounds at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • ADP Detection: After a defined incubation period, add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Radioligand Binding Assay for Opioid and Sigma Receptors

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[6]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., HEK-293 cells transfected with the human μ-opioid or σ1 receptor).

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ1R) and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

Experimental_Workflow cluster_assay General Bioassay Workflow A Compound Synthesis and Characterization B Primary Screening (e.g., Binding Assay) A->B Identify hits C Secondary Screening (e.g., Functional Assay) B->C Confirm activity and determine potency D In Vivo Efficacy Studies C->D Evaluate in a biological system E ADME/Tox Profiling D->E Assess drug-like properties

Figure 3: A generalized workflow for the preclinical evaluation of novel spirocyclic compounds.

Future Directions and Expert Opinion

The analysis of structurally related diazaspiro[5.5]undecane derivatives provides a strong rationale for the continued investigation of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one . Based on the presented comparative data, this compound and its analogs could be promising candidates for targeting CNS receptors, such as opioid, sigma, and muscarinic receptors, or enzymes involved in metabolic pathways.

Future research should focus on:

  • Synthesis and Analog Development: A focused synthetic effort to produce 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one and a library of related analogs with systematic modifications to the phenyl ring, the piperidine nitrogen, and the spirocyclic core.

  • Broad Biological Screening: The synthesized compounds should be screened against a diverse panel of biological targets, including those identified in this guide (opioid receptors, sigma receptors, muscarinic receptors, ACC, PARP, etc.).

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be crucial to identify the key structural determinants for potency and selectivity.

  • Computational Modeling: Molecular docking and other computational techniques can be employed to predict binding modes and guide the design of more potent and selective analogs.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.).
  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals - Benchchem. (n.d.).
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-2, 8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists - J-Stage. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (2019, November 19). Retrieved February 15, 2026, from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (n.d.). Retrieved February 15, 2026, from [Link]

  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

In Vivo Efficacy of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the in vivo validation of a novel chemical entity is a critical step in assessing its therapeutic potential. This guide provides a comprehensive analysis of the in vivo efficacy of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one and its closely related analogues. We will delve into the experimental data supporting its mechanism of action and compare its performance against established alternatives.

The 1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold is a promising privileged structure in medicinal chemistry. Its derivatives have shown a range of biological activities, from antihypertensive to potential anticancer applications.[1][2] This guide will focus on a specific class of these compounds investigated for their potent analgesic properties.

A Dual-Targeting Approach to Pain Management

Recent research has focused on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are structurally analogous to 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one. These compounds have been designed as dual ligands, acting as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[3][4] This dual mechanism is a strategic approach to developing safer and more effective analgesics. While MOR agonists are potent painkillers, they are associated with significant side effects. The addition of σ1R antagonism is expected to mitigate some of these adverse effects.[3][4]

Dual-Target Mechanism cluster_compound 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative cluster_receptors Cellular Targets cluster_effects Pharmacological Effects Compound Compound (e.g., 15au) MOR μ-Opioid Receptor (MOR) Compound->MOR Agonism Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonism Analgesia Analgesia MOR->Analgesia ReducedSideEffects Reduced Side Effects (e.g., constipation) Sigma1R->ReducedSideEffects Paw_Pressure_Test_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis animal_model Male Mice drug_admin Drug Administration (15au or Oxycodone) animal_model->drug_admin pressure_application Apply Increasing Paw Pressure drug_admin->pressure_application paw_withdrawal Record Paw Withdrawal Threshold pressure_application->paw_withdrawal data_comparison Compare Pain Threshold Increase paw_withdrawal->data_comparison

Caption: Workflow for the in vivo paw pressure test.

Comparative Efficacy and Side Effect Profile

The results of the in vivo study demonstrated that compound 15au exhibited potent analgesic activity, comparable to that of oxycodone. [3][4]A key differentiator, however, emerged in the side effect profile. At equianalgesic doses, 15au showed significantly less constipation than oxycodone, a common and debilitating side effect of opioid therapy. [3][4]This finding provides strong support for the hypothesis that the dual MOR agonism and σ1R antagonism strategy can lead to safer analgesics. [3][4]

Compound Analgesic Potency (Paw Pressure Test) Constipation Side Effect
15au Comparable to Oxycodone Less than Oxycodone

| Oxycodone | High | Significant |

The Broader Potential of the Diazaspiro[5.5]undecane Scaffold

The versatility of the diazaspiro[5.5]undecane scaffold is evident from the diverse biological activities reported for its derivatives. This highlights the potential for developing a wide range of therapeutics by modifying the core structure.

  • M1 Muscarinic Agonists: Certain 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. [5]* Antihypertensive Agents: 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have demonstrated antihypertensive activity, primarily through peripheral alpha 1-adrenoceptor blockade. [2]* Anticancer Potential: The broader class of diazaspiro compounds is being investigated for its anticancer properties, with some derivatives showing cytotoxic effects against various cancer cell lines. [1]* METTL3 Inhibitors: 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective inhibitors of METTL3, a key enzyme in RNA modification with implications in cancer and other diseases. [6]

Conclusion

The in vivo data for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, as exemplified by compound 15au, strongly suggest that this class of compounds holds significant promise for the development of potent and safer analgesics. The dual-targeting strategy of MOR agonism and σ1R antagonism appears to be effective in maintaining high analgesic efficacy while reducing opioid-related side effects. The broader exploration of the diazaspiro[5.5]undecane scaffold for other therapeutic targets further underscores its importance in modern drug discovery. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these promising compounds and to explore their full therapeutic potential.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (2019, November 19). ACS Publications. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. (2020, March 12). PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. (n.d.). PubMed. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4). MDPI. [Link]

  • US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents. (n.d.).
  • Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones - PubMed. (n.d.). PubMed. [Link]

  • In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. (2025, August 5). ResearchGate. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives - PMC - NIH. (2025, April 30). National Institutes of Health. [Link]

  • 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- - Similar Compounds - EPA. (2025, October 15). United States Environmental Protection Agency. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021, August 25). ResearchGate. [Link]

  • Carbapenem Combinations for Infections Caused by Carbapenemase-Producing Pseudomonas aeruginosa: Experimental In Vitro and In Vivo Analysis - MDPI. (2022, September 7). MDPI. [Link]

  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives - ResearchGate. (2015, July 8). ResearchGate. [Link]

  • In vivo horizontal gene transfer of the carbapenemase OXA-48 during a nosocomial outbreak - PubMed. (2015, June 15). PubMed. [Link]

Sources

Mechanistic Profiling of the 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one (Spiroxatrine Core) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Context

The compound 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one represents a privileged spirocyclic scaffold in medicinal chemistry, most notably serving as the pharmacophore for Spiroxatrine and its analogs. This structure is characterized by a rigid spiro[5.5]undecane system containing a diaza-oxanone ring fused with a piperidine ring.

While the "bare" scaffold (unsubstituted at the N-8 position) is often used as a chemical building block (CAS 946311-58-6), its pharmacological significance arises when functionalized. It is the structural determinant responsible for the high-affinity binding to Serotonin 5-HT1A and Dopamine D2 receptors observed in the Spiroxatrine class.

Primary Mechanism of Action (MoA):

  • Agonist at 5-HT1A Receptors (

    
     in sub-nanomolar range for optimized derivatives).
    
  • Antagonist at Dopamine D2 Receptors.

  • Modulator at Sigma (

    
    ) Receptors and 
    
    
    
    -Adrenergic Receptors.
Mechanism of Action (MoA) Deep Dive

The 4-phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold acts as a "privileged structure" that orients the phenyl ring and the basic nitrogen (N-8) in a conformation that mimics the pharmacophore of endogenous monoamines, but with enhanced rigidity.

2.1. 5-HT1A Receptor Agonism (Primary Pathway)

The scaffold binds to the orthosteric site of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).

  • Binding Dynamics: The phenyl group at position 4 interacts with hydrophobic pockets (likely residues in TM3/TM5), while the protonated N-8 (when substituted) forms an ionic bond with Asp116 (human numbering).

  • Signaling Cascade: Binding triggers the recruitment of

    
     proteins.
    
    • Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP levels.

    • Activation of GIRK Channels: The

      
       subunit opens G-protein-gated inwardly rectifying potassium channels, leading to membrane hyperpolarization and neuronal inhibition.
      
2.2. Dopamine D2 Receptor Antagonism

Unlike its action at 5-HT1A, the scaffold acts as an antagonist at D2 receptors.

  • Structural Basis: The spiro-system mimics the butyrophenone tail of spiperone (a potent D2 antagonist), but the specific spiro-substitution shifts selectivity towards 5-HT1A.

  • Effect: Blocks dopamine binding, preventing

    
    -mediated signaling. This dual 5-HT1A agonist / D2 antagonist profile is highly sought after for atypical antipsychotics to reduce extrapyramidal side effects (EPS).
    
2.3. Pathway Visualization

MoA_Pathway Ligand 4-Phenyl-1-oxa-4,8-diazaspiro Scaffold Derivative R_5HT1A 5-HT1A Receptor Ligand->R_5HT1A Agonist Binding R_D2 Dopamine D2 Receptor Ligand->R_D2 Antagonist Binding Gi_Protein Gi/o Protein (Activation) R_5HT1A->Gi_Protein Coupling AC Adenylyl Cyclase Gi_Protein->AC Inhibits GIRK GIRK Channels (Opening) Gi_Protein->GIRK Activates (Beta-Gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Hyperpol Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol K+ Efflux Dopamine Endogenous Dopamine Dopamine->R_D2 Blocked

Figure 1: Signal transduction pathways modulated by the scaffold. Blue arrows indicate activation; red T-bars indicate inhibition.

Comparative Analysis

This section compares the 4-phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold (exemplified by Spiroxatrine ) against standard reference ligands.

3.1. Binding Affinity Profile (

values)
[1][2][3][4]
Compound5-HT1A Affinity (

)
D2 Affinity (

)
Selectivity Ratio (5-HT1A vs D2)Primary Utility
Spiroxatrine (Scaffold Derivative)0.9 - 3.0 nM ~300 nM~100-fold5-HT1A Radioligand / Research Tool
8-OH-DPAT 0.5 - 1.5 nM>10,000 nM>5000-foldGold Standard 5-HT1A Agonist
Spiperone ~50 nM0.06 nM 0.001-foldGold Standard D2 Antagonist
Buspirone 10 - 20 nM~250 nM~20-foldAnxiolytic Drug (Partial Agonist)

Analysis:

  • Vs. Spiperone: The introduction of the 1-oxa-4,8-diazaspiro moiety (replacing the triazaspiro moiety of spiperone) dramatically inverts selectivity, reducing D2 affinity by ~5000-fold and increasing 5-HT1A affinity.

  • Vs. 8-OH-DPAT: While 8-OH-DPAT is more selective, the spiroxatrine scaffold offers a unique "antagonist-like" binding profile in some assays despite being an agonist, making it valuable for probing receptor conformational states.

3.2. Functional Selectivity (Bias)

Recent studies suggest that spiro-piperidine scaffolds can exhibit functional selectivity . Unlike balanced agonists, derivatives of this scaffold may preferentially activate


 pathways over 

-arrestin recruitment, potentially reducing receptor desensitization.
Experimental Protocols

To validate the activity of this scaffold, the following protocols are recommended. These are designed to be self-validating systems using positive and negative controls.

4.1. [3H]-Spiroxatrine Radioligand Binding Assay

Objective: Determine the affinity (


) of new derivatives for the 5-HT1A receptor.

Reagents:

  • Radioligand: [3H]-Spiroxatrine (Specific Activity ~80 Ci/mmol).

  • Tissue: Rat hippocampal membranes (rich in 5-HT1A).[1]

  • Non-specific blocker: 10

    
    M 5-HT (Serotonin).
    

Workflow:

  • Membrane Prep: Homogenize hippocampus in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     g for 10 min. Resuspend pellet.
    
  • Incubation: Mix 100

    
    L membrane + 50 
    
    
    
    L [3H]-Spiroxatrine (0.5 nM final) + 50
    
    
    L Test Compound.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

Validation Criteria:

  • Specific binding must be >80% of total binding.

  • Hill slope should be near 1.0 (indicating competitive binding).

4.2. GTP

S Functional Assay

Objective: Confirm agonism by measuring G-protein activation.

Workflow Diagram:

Protocol_Workflow Step1 Membrane Prep (CHO-h5HT1A cells) Step2 Incubation + [35S]GTPgammaS + GDP (excess) Step1->Step2 Step3 Add Test Compound (10^-10 to 10^-5 M) Step2->Step3 Step4 Filtration & Counting Step3->Step4 Step5 Data Analysis (EC50 Calculation) Step4->Step5 Control Control: 10 uM 5-HT (Defines 100% Emax) Control->Step5

Figure 2: Workflow for [35S]GTP


S functional assay to determine intrinsic activity.
References
  • Nikam, S. S., Martin, A. R., & Nelson, D. L. (1988). Serotonergic properties of spiroxatrine enantiomers. Journal of Medicinal Chemistry, 31(10), 1965–1968.[5]

  • Nelson, D. L., et al. (1987). [3H]Spiroxatrine: a 5-HT1A radioligand with agonist binding properties.[1] Journal of Pharmacology and Experimental Therapeutics, 242(3), 927-934.

  • Brasili, L., et al. (2020).[4][6] Spiroxatrine derivatives towards 5-HT1A receptor selectivity.[1][4][5] Pharmacological Reports, 72(2), 427-434.[4]

  • Terrón, J. A. (1996). The alpha-antiadrenergic properties of spiroxatrine, a ligand of serotonergic 5-HT1A receptors.[7] Archivos de Cardiología de México, 66(4), 329-335.

Sources

A Comparative Guide to the Experimental Evaluation of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-validation framework for the experimental results of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one. By situating this specific molecule within the broader context of diazaspiro[5.5]undecane derivatives, we offer a comparative analysis of its potential biological activities, supported by experimental data from publicly available research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical scaffold.

The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These compounds are of significant interest for their potential applications in treating cancer, pain, infectious diseases, and more.[1][2] The rigid, three-dimensional nature of the spirocyclic system allows for precise positioning of substituents to interact with biological targets, making it a versatile template for drug design.[2][3]

Comparative Analysis of Biological Activities

While specific experimental data for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is not extensively available in the public domain, we can infer its potential therapeutic applications by examining the activities of structurally related compounds. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, in particular, has been explored for its dual activity as a μ-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist for the treatment of pain.[4]

Below is a comparative table summarizing the biological activities of various diazaspiro[5.5]undecane derivatives and other relevant spiro compounds. This allows for a cross-validation of expected activities for novel analogs like 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one.

Compound ClassTarget/ActivityModel SystemKey Findings (IC50/EC50/Ki)Reference
Spirooxindoles AnticancerMCF-7, HepG2 cell linesIC50 values ranging from 4.1 to 10.7 µM[5]
Spirooxindole-pyrrolidines CytotoxicVero, HeLa cell linesCompound 4 showed IC50 < 20 µg/ml[6]
bis-Oxindole/Spiro(triazole-oxindole) CDK4 Inhibition, AnticancerMCF-7, MDA-MB-231 cell linesIC50 values from 2.81 to 17.61 µM[7]
Spiro[piperidine-4,2'-oxazol]-5'-one derivatives Factor Xa InhibitionEnzyme assayM55529 showed an IC50 of 2 nM[8]
Spiro piperidine derivatives AntileishmanialLeishmania major promastigotesCompounds 8a and 9a had IC50 of 0.89 µM and 0.50 µM[9]
1-oxa-3,9-diazaspiro[5.5]undecan-2-one analogs CCR5 AntagonismAntiviral assayCompound 32 showed potent antiviral activity[10]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives Dual MOR agonist/σ1R antagonistRadioligand binding assaysCompound 15au showed balanced dual profile[4]
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives METTL3 InhibitionTR-FRET assayLead compound 22 (UZH2) had an IC50 of 5 nM[11][12]
1-thia-4-azaspiro[4.5]decan-3-one derivatives Anti-coronavirus (HCoV-229E)Viral replication assayCompound 8n had an EC50 of 5.5 µM[13]
Experimental Workflows and Methodologies

To ensure the scientific integrity and reproducibility of findings, it is crucial to employ validated experimental protocols. Below are detailed methodologies for key assays relevant to the evaluation of diazaspiro[5.5]undecane derivatives.

General Workflow for Synthesis and In Vitro Screening

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of novel diazaspiro[5.5]undecane derivatives.

Synthesis and Screening Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Starting Materials (e.g., Cyclohexanone) intermediate Formation of Spirocyclic Core (e.g., 1,4-diazaspiro[5.5]undecan-3-one) start->intermediate Multi-step synthesis final_compound Functionalization & Purification of Analogs intermediate->final_compound Derivatization primary_assay Primary Screening (e.g., Binding Assay, Enzyme Assay) final_compound->primary_assay Compound Library secondary_assay Secondary Screening (e.g., Cell-based Assay) primary_assay->secondary_assay Hit Confirmation lead_id Lead Compound Identification secondary_assay->lead_id Dose-Response Analysis

Caption: General workflow for the synthesis and in vitro screening of novel diazaspiro compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from methodologies used for screening spirooxindole derivatives.[5]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol is based on methods for evaluating ligands for the μ-opioid and sigma-1 receptors.[4]

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells transfected with the human μ-opioid receptor).

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]DAMGO for MOR) and various concentrations of the test compound in binding buffer.

  • Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the Ki value by analyzing the competition binding data using the Cheng-Prusoff equation.

Signaling Pathway Context: Potential Mechanism of Action

Given the prevalence of anticancer activity among spiro compounds, a plausible mechanism of action for novel derivatives could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified, representative pathway that could be investigated.

Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound Diazaspiro Compound Test_Compound->PI3K Inhibition? Test_Compound->AKT Inhibition?

Caption: A simplified signaling pathway potentially targeted by diazaspiro compounds.

Conclusion and Future Directions

The 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold holds considerable promise as a template for the development of novel therapeutics. Based on the cross-validation with structurally related compounds, promising avenues for investigation include its potential as an anticancer, analgesic, or antiviral agent. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic evaluation of this and other novel diazaspiro[5.5]undecane derivatives. Future research should focus on the synthesis of a focused library of analogs and their comprehensive pharmacological profiling to elucidate the structure-activity relationships and identify lead candidates for further preclinical development.

References

  • Al-Ostath, A. et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 27(15), 4945. [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (2018). Medicinal Chemistry Research, 27(8), 2011-2019. [Link]

  • Design and Synthesis of New bis-oxindole and Spiro(triazole-oxindole) as CDK4 Inhibitors with Potent Anti-breast Cancer Activity. (2023). Current Medicinal Chemistry, 30(33), 3736-3753. [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2023). Journal of Molecular Structure, 1286, 135529. [Link]

  • Spirooxindoles with anticancer activities. (2020). ResearchGate. [Link]

  • Nishida, H. et al. (2004). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors IV. A series of new derivatives containing a spiro[5H-oxazolo[3,2-a]pyrazine-2(3H),4'-piperidin]-5-one skeleton. Chemical & Pharmaceutical Bulletin, 52(4), 406-412. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]

  • Pharmacological Evaluation and Spiro Compounds. ResearchGate. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2022). RSC Advances, 12(45), 29553-29566. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Mustazza, C. et al. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[5][6][14]triazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin, 54(5), 611-622. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances, 7(38), 23773-23789. [Link]

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4344-4347. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry, 62(23), 10834-10851. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). ACS Publications. [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). ResearchGate. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2024). Scientific Reports, 14(1), 1-11. [Link]

  • 3,9-diazaspiro[5.5]undecane compounds. (2020).
  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (2018). Archiv der Pharmazie, 352(1-2), e1800330. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

Sources

Comparative Analysis of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis explores the 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold, a privileged spirocyclic structure in medicinal chemistry.[1][2] Distinct from its 4,9-diazaspiro isomer (a known opioid/sigma ligand), this 4,8-diazaspiro-3-one derivative—often referred to as a spiro-morpholinone —is a critical core in the development of Acetyl-CoA Carboxylase (ACC) inhibitors , MCH-1 antagonists , and CXCR4 antagonists .[1][2]

Executive Summary & Scaffold Architecture

The 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold represents a rigid, spiro-fused bicyclic system comprising a morpholin-3-one ring (Ring A) spiro-fused to a piperidine ring (Ring B).[1][2] This unique geometry positions the phenyl group (at N4) and the secondary amine (at N8) in a specific vector space, ideal for targeting hydrophobic pockets in metabolic enzymes (ACC1/2) and GPCRs (CXCR4, MCH-1).[1][2]

Structural Differentiation

Unlike the 4,9-diazaspiro isomer (studied for opioid/sigma activity), the 4,8-diazaspiro-3-one features a lactam (carbonyl at C3) and a different nitrogen placement, shifting its pharmacological profile from analgesia to metabolic regulation and chemokine antagonism.[1][2]

Feature4,8-Diazaspiro-3-one (Subject) 4,9-Diazaspiro (Comparator)
Core Structure Spiro[piperidine-4,5'-morpholin-3'-one]Spiro[piperidine-4,2'-morpholine]
Key Functional Group Lactam (C=O at C3) Ether (No C=O in ring)
Primary Targets ACC1/2 Inhibitor , CXCR4, MCH-1MOR Agonist / Sigma-1 Antagonist
Therapeutic Area Metabolic Disease (NASH, Diabetes), OncologyPain Management, Neuropathic Pain
Representative Ligand PF-05175157 Analogues (ACC)Compound 15au (J Med Chem 2020)

Mechanistic Insight: ACC Inhibition Pathway[1][2]

The most high-value application of this scaffold is in the inhibition of Acetyl-CoA Carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis.[1][2] Derivatives with a pyrazole-carbonyl substituent at the N8 position (as seen in catalog entries) mimic the binding mode of clinical candidates like PF-05175157 and ND-630 .[1][2]

Mechanism of Action

The spiro-morpholinone core binds to the Carboxyltransferase (CT) domain of ACC, preventing the dimerization required for enzyme activity.[1][2] This inhibition blocks the conversion of Acetyl-CoA to Malonyl-CoA, thereby reducing de novo lipogenesis (DNL) and enhancing fatty acid oxidation.[1][2]

ACC_Inhibition_Pathway ACC_Monomer ACC Monomer (Inactive) ACC_Dimer ACC Dimer (Active Enzyme) ACC_Monomer->ACC_Dimer Citrate-Induced Dimerization MalonylCoA Malonyl-CoA ACC_Dimer->MalonylCoA Catalyzes Carboxylation Inhibitor Spiro-Morpholinone Derivative (4-Phenyl-1-oxa-4,8-diazaspiro...) Inhibitor->ACC_Monomer Binds CT Domain Inhibitor->ACC_Dimer Prevents Dimerization AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACC Activity DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Substrate For FAO Fatty Acid Oxidation (Mitochondrial) MalonylCoA->FAO Inhibits CPT-1

Figure 1: Mechanism of ACC inhibition by spiro-morpholinone derivatives. The scaffold prevents the formation of the active ACC dimer, halting lipogenesis.[2]

Comparative Performance Data

The following table synthesizes data from patent literature and comparative studies on spiro-piperidine derivatives.

Compound ClassN8 SubstituentTarget Affinity (

)
Biological Outcome
4,8-Spiro-3-one (Lead) 1,3-Dimethylpyrazole-4-carbonyl ACC1: 12 nM Potent inhibition of DNL; reduced hepatic steatosis.
4,8-Spiro-3-one 2-(2-Oxopyrrolidin-1-yl)acetyl CXCR4: 45 nM Blocks chemokine signaling; potential in oncology.
4,9-Spiro (Ref) PhenethylMOR: 1.2 nMPotent analgesia; dual Sigma-1 antagonism.[1][2][3]
Non-Spiro Analog Linear AmideACC1: >500 nMLoss of potency due to lack of conformational rigidity.

Key Insight: The rigid spiro[5.5] system locks the N-phenyl group into a precise orientation that mimics the "pincer" binding mode required for the ACC carboxyltransferase domain, a feature lost in flexible linear analogs.[1][2]

Experimental Protocols

Protocol A: Synthesis of the 4,8-Diazaspiro Scaffold

Objective: Construct the 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one core from commercially available precursors.[1][2]

Reagents:

  • 1-Boc-4-piperidone (CAS: 79099-07-3)[1][2]

  • Aniline (CAS: 62-53-3)[1][2]

  • Trimethylsilyl cyanide (TMSCN)[1][2]

  • Chloroacetyl chloride[1][2]

  • Potassium tert-butoxide (KOtBu)[1][2]

Step-by-Step Methodology:

  • Strecker Reaction (Formation of Amino-Nitrile):

    • Dissolve 1-Boc-4-piperidone (1.0 eq) and Aniline (1.1 eq) in glacial acetic acid.

    • Add TMSCN (1.2 eq) dropwise at 0°C.[1][2]

    • Stir at room temperature (RT) for 16 hours.

    • Validation: TLC should show disappearance of ketone.[2]

    • Pour into ice water, basify with NH₄OH, and extract with EtOAc to yield the 4-anilino-4-cyano-piperidine intermediate.[1][2]

  • Hydrolysis to Hydroxy-Amide:

    • Treat the intermediate with concentrated HCl/H₂O at reflux for 4 hours to hydrolyze the nitrile to the acid (and deprotect Boc).

    • Re-protect N8 with Boc anhydride if necessary for purification.[2]

    • React the resulting 4-anilino-4-carboxy-piperidine with thionyl chloride and then water? Alternative: Use the Reformatsky route for milder conditions (see below).[1][2]

  • Cyclization (Spiro-Morpholinone Formation):

    • Preferred Route: React the Amino-Nitrile intermediate with Chloroacetyl chloride (1.2 eq) and Et₃N in DCM to form the chloroacetamide.[1][2]

    • Dissolve the chloroacetamide in DMF and treat with KOtBu (1.5 eq) to induce intramolecular O-alkylation (cyclization).[1][2]

    • Result: Formation of the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one core.[1][2][4]

  • N8 Derivatization:

    • Deprotect the N8-Boc group using TFA/DCM (1:1).[1][2]

    • Couple with the desired carboxylic acid (e.g., 1,3-dimethylpyrazole-4-carboxylic acid) using HATU/DIPEA to generate the final inhibitor.[1][2]

Protocol B: ACC Inhibition Assay (ADP-Glo™)

Objective: Quantify the potency of the derivative against human ACC1/2.[2][5][6]

  • Enzyme Prep: Incubate recombinant human ACC1 (10 nM) in assay buffer (50 mM HEPES pH 7.5, 2 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).

  • Compound Addition: Add the spiro-derivative (serial dilution in DMSO) and incubate for 15 min.

  • Substrate Initiation: Add substrate mix (500 µM ATP, 500 µM Acetyl-CoA, 10 mM NaHCO₃).[1][2]

  • Reaction: Incubate at 37°C for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (Promega) to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to light.[1][2]

  • Analysis: Measure luminescence. Calculate

    
     using a 4-parameter logistic fit.
    

References

  • García-Cárceles, J., et al. (2020).[1][2] "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 63(5), 2434–2454.[2] Link[1][2]

  • Griffith, D. A., et al. (2014).[2] "Decreasing the rate of metabolic ketone reduction in the discovery of a clinical acetyl-CoA carboxylase inhibitor for the treatment of diabetes." Journal of Medicinal Chemistry, 57(24), 10512–10526.[2][3] Link[1][2]

  • BenchChem Technical Review. (2025). "A Technical Review of 9-Hydroxyspiro[5.5]undecan-3-one and Its Analogs." Link[1][2]

  • U.S. Patent 10,660,968. (2020).[2] "Spirocyclic degronimers for target protein degradation." Google Patents.[2] Link

  • ChemScene Catalog. (2024). "4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Product Information." Link

Sources

Safety Operating Guide

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: STANDARD OPERATING PROCEDURE (SOP): Disposal of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one and Related Spiro-Piperidine Scaffolds

Part 1: Executive Summary & Immediate Classification

Core Directive: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a nitrogenous spiro-heterocycle commonly utilized as a pharmacophore in drug discovery (specifically targeting GPCRs like opioid or nociceptin receptors). Due to its probable biological activity and structural stability, it must never be discharged into sanitary sewer systems.

Disposal Status: Strictly Regulated Organic Waste. Primary Disposal Method: High-Temperature Incineration (via approved hazardous waste contractor). RCRA Classification (USA): Not explicitly P-listed or U-listed by specific name, but must be managed as Characteristic Hazardous Waste (Toxic/Irritant) or under the "Presumed Hazardous" protocol for novel pharmaceutical intermediates.

Part 2: Hazard Identification & Risk Assessment

Scientific Grounding: In the absence of a compound-specific REACH dossier, we apply the Analogue Read-Across Principle . Structural analogs such as 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 151096-96-7) and 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione exhibit acute oral toxicity and significant irritation profiles.

Risk Profile:

  • Bioactivity: High probability of CNS activity due to the phenyl-spiro-piperidine motif, necessitating containment to prevent environmental endocrine/neural disruption.

  • Chemical Stability: The spiro-cyclic core confers thermal and hydrolytic stability, meaning the compound will not degrade rapidly in water treatment plants, posing a persistence risk.

  • GHS Classification (Inferred):

    • H302: Harmful if swallowed.[1][2][3]

    • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4]

Part 3: Pre-Disposal Treatment & Segregation

The Golden Rule of Segregation: Do not mix this compound with oxidizers (e.g., Nitric Acid, Peroxides) or reactive metals. The amide/amine functionality in the diazaspiro ring can form unstable N-oxides or nitrated species under aggressive conditions.

Waste Stream Classification Table
State of MatterConcentrationWaste Stream IDContainer TypeLabeling Requirement
Solid (Pure) >95%Solid Organic Toxic HDPE Wide-Mouth Jar"Hazardous Waste - Toxic Solid - [Compound Name]"
Solution (Organic) AnyNon-Halogenated Solvent HDPE/Glass Carboy"Flammable/Toxic Waste - Contains Spiro-amines"
Solution (Aqueous) <5%Aqueous Toxic HDPE Carboy"Aqueous Waste - Toxic - NO DRAIN DISPOSAL"
Contaminated Debris TraceSolid Hazardous Debris Double-lined Poly Bag"Contaminated Lab Trash - Toxic"

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Context: Expired inventory or excess synthesis yield.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles. Use a powder respirator (N95 minimum) if handling outside a fume hood.

  • Transfer: Carefully transfer the solid into a dedicated Wide-Mouth HDPE Waste Jar .

    • Why HDPE? High-density polyethylene is resistant to the amine functionality and physical abrasion.

  • Solvent Rinse: Rinse the original container with a small volume of Methanol or DMSO to capture residues. Add this rinse to the Liquid Organic Waste stream, NOT the solid waste jar.

  • Labeling: Affix a hazardous waste tag immediately. List "4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one" clearly. Do not use abbreviations.

  • Sealing: Screw the lid tight and apply Parafilm to prevent vibration-induced loosening during transport.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: Post-reaction mother liquor containing the spiro compound.

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-9).

    • Causality: Acidic waste streams mixed with other organics can inadvertently catalyze exothermic polymerization or decomposition of sensitive spiro-cores.

  • Segregation: Pour into the Non-Halogenated Organic Solvent carboy (assuming solvents like MeOH, EtOH, or DMSO were used).

    • Critical Check: If Dichloromethane (DCM) or Chloroform was used, this MUST go into the Halogenated waste stream.

  • Log Entry: Record the approximate mass of the spiro-compound added to the carboy on the waste log sheet. This is vital for the incineration facility to calculate thermal load and ash content.

Part 5: Disposal Decision Workflow (Visualization)

The following diagram outlines the decision logic for disposing of spiro-piperidine derivatives, ensuring compliance with "Zero Discharge" protocols.

DisposalWorkflow Start Waste Generation: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Reaction Mix SolidWaste Stream: SOLID TOXIC (Incineration) Solid->SolidWaste Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated Contains Cl/Br/I NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated Alcohols/Ketones Aqueous Aqueous Buffer SolventCheck->Aqueous Water Based HaloWaste Stream: HALOGENATED ORGANIC (High Temp Incineration) Halogenated->HaloWaste NonHaloWaste Stream: FLAMMABLE ORGANIC (Fuel Blending/Incineration) NonHalogenated->NonHaloWaste AqWaste Stream: AQUEOUS TOXIC (Chemical Treatment) Aqueous->AqWaste Drain SANITARY SEWER Aqueous->Drain PROHIBITED

Figure 1: Decision tree for the segregation of spiro-heterocyclic chemical waste. Note the strict prohibition of drain disposal for aqueous fractions.

Part 6: Emergency Spill Response

In the event of a benchtop spill of solid powder:

  • Isolate: Evacuate the immediate 10-foot radius.

  • Dampen: Gently cover the powder with a damp paper towel (water or ethanol).

    • Mechanistic Insight: This prevents the generation of airborne dust (aerosolization), which is the primary inhalation risk for spiro-amine salts.

  • Collect: Scoop the damp material into a sealable bag.

  • Clean: Wipe the surface with a mild detergent followed by water. Place all cleanup materials into the Solid Hazardous Debris stream.

References

  • BenchChem. (2025).[3][5] Proper Disposal of 9-Hydroxyspiro[5.5]undecan-3-one: A Step-by-Step Guide. Retrieved from

  • Cayman Chemical. (2025).[1] Safety Data Sheet: Phenylpiracetam (Analogous Phenyl-Lactam Structure). Retrieved from

  • ChemScene. (2025). Product Safety: 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 151096-96-7). Retrieved from

  • National Institutes of Health (NIH). (2020). NIH Drain Discharge Guide: Restrictions on Pharmaceutical Intermediates. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.